1-Palmitoyl-3-butyryl-rac-glycerol
Beschreibung
Eigenschaften
IUPAC Name |
(3-butanoyloxy-2-hydroxypropyl) hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O5/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-23(26)28-20-21(24)19-27-22(25)17-4-2/h21,24H,3-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYBQRDPCWABIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20358-82-1 | |
| Record name | 3-Butyro-1-palmitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020358821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BUTYRO-1-PALMITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1924Z7R0CP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Palmitoyl-3-butyryl-rac-glycerol synthesis pathway
An In-depth Technical Guide on the Synthesis of 1-Palmitoyl-3-butyryl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a specific diacylglycerol with distinct fatty acids at the sn-1 and sn-3 positions of the glycerol backbone. Its synthesis is of interest for various research applications, including the study of lipid metabolism and the development of structured lipids with tailored physicochemical and physiological properties. This guide details a plausible and efficient enzymatic pathway for the synthesis of this compound, leveraging the regioselectivity of lipases. While specific literature on the direct synthesis of this exact molecule is scarce, the methodologies presented here are based on well-established principles for the synthesis of asymmetric 1,3-diacylglycerols.
Introduction
Structured lipids, such as this compound, are glycerolipids that have been modified to contain specific fatty acids at particular positions on the glycerol backbone. The arrangement of these fatty acids significantly influences their digestion, absorption, and metabolic fate. The synthesis of such molecules requires precise control over the acylation of glycerol, which is often achieved through enzymatic catalysis. Lipases, particularly those with sn-1,3 regioselectivity, are invaluable tools for this purpose, enabling the targeted esterification of the primary hydroxyl groups of glycerol.
Proposed Synthesis Pathway: A Two-Step Enzymatic Approach
A robust method for synthesizing this compound involves a two-step enzymatic process. This approach provides better control over the final product structure compared to a one-pot reaction with mixed fatty acids. The pathway consists of:
-
Synthesis of 1,3-dibutyryl-glycerol: The initial step involves the esterification of glycerol with butyric acid at the sn-1 and sn-3 positions using a sn-1,3 specific lipase.
-
Enzymatic Acidolysis: The second step is a lipase-catalyzed acidolysis reaction where one of the butyryl groups on 1,3-dibutyryl-glycerol is selectively replaced by a palmitoyl group.
This pathway is illustrated in the workflow diagram below.
Caption: Two-step enzymatic synthesis of this compound.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of structured diacylglycerols. Researchers should optimize these conditions for their specific laboratory setup and reagents.
Step 1: Synthesis of 1,3-dibutyryl-glycerol
Objective: To synthesize 1,3-dibutyryl-glycerol via lipase-catalyzed esterification of glycerol with butyric acid.
Materials:
-
Glycerol (anhydrous)
-
Butyric acid
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)
-
Solvent (e.g., tert-butanol or solvent-free system)
-
Molecular sieves (3Å), activated
Procedure:
-
In a round-bottom flask, combine glycerol and butyric acid in a 1:2 molar ratio.
-
If using a solvent, add tert-butanol to dissolve the reactants. For a solvent-free system, proceed to the next step.
-
Add activated molecular sieves to the mixture to remove water produced during the reaction, which helps to drive the equilibrium towards ester formation.
-
Add the immobilized lipase (typically 5-10% by weight of the total substrates).
-
The reaction mixture is incubated at a controlled temperature (e.g., 50-60°C) with constant stirring for a specified duration (e.g., 8-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of reactants and the formation of diacylglycerols.
-
Upon completion, the enzyme is removed by filtration.
-
If a solvent was used, it is removed under reduced pressure.
-
The crude product can be purified by column chromatography or molecular distillation to isolate 1,3-dibutyryl-glycerol.
Step 2: Enzymatic Acidolysis
Objective: To selectively replace one butyryl group of 1,3-dibutyryl-glycerol with a palmitoyl group.
Materials:
-
1,3-dibutyryl-glycerol (from Step 1)
-
Palmitic acid
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
-
Solvent (optional, e.g., hexane)
Procedure:
-
Combine 1,3-dibutyryl-glycerol and palmitic acid in a suitable molar ratio (e.g., 1:1 to 1:3) in a reaction vessel.
-
If using a solvent, add hexane to the mixture.
-
Add the immobilized lipase (5-10% by weight of substrates).
-
Incubate the reaction at a controlled temperature (e.g., 60-70°C) with continuous stirring for 12-48 hours.
-
Monitor the formation of this compound using TLC or GC analysis.
-
After the reaction, filter off the enzyme.
-
Remove the solvent (if used) by rotary evaporation.
-
The final product is purified from the reaction mixture, which will contain unreacted starting materials, the desired product, and byproducts, using techniques such as molecular distillation or preparative chromatography.
Quantitative Data
The following tables provide representative quantitative data for the enzymatic synthesis of structured diacylglycerols, which can be used as a starting point for the optimization of this compound synthesis.
Table 1: Representative Reaction Conditions for Enzymatic Synthesis of 1,3-Diacylglycerols
| Parameter | Step 1: Esterification | Step 2: Acidolysis |
| Enzyme | Lipozyme RM IM | Lipozyme RM IM |
| Substrate 1 | Glycerol | 1,3-dibutyryl-glycerol |
| Substrate 2 | Butyric Acid | Palmitic Acid |
| Molar Ratio (S1:S2) | 1:2 | 1:2 |
| Enzyme Load (% w/w) | 8% | 10% |
| Temperature (°C) | 55°C | 65°C |
| Reaction Time (h) | 12 h | 24 h |
| Solvent | Solvent-free | Hexane |
Table 2: Expected Yields and Purity for a Two-Step Synthesis of a Structured 1,3-Diacylglycerol
| Stage | Product | Typical Yield (%) | Purity after Purification (%) |
| Step 1 | 1,3-dibutyryl-glycerol | 60 - 75% | > 95% |
| Step 2 | This compound | 40 - 55% | > 98% |
Note: Yields are highly dependent on the specific reaction conditions and purification methods employed.
Experimental Workflow and Logical Relationships
The overall experimental workflow, from starting materials to the purified final product, is depicted below. This diagram illustrates the logical progression of the synthesis and purification steps.
Caption: Experimental workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through a two-step enzymatic process utilizing a sn-1,3 specific lipase. This method allows for the controlled placement of different fatty acids on the glycerol backbone, resulting in a structured diacylglycerol with high purity. The provided protocols and data serve as a comprehensive guide for researchers to develop and optimize the synthesis of this and other structured lipids for various scientific and industrial applications. Further optimization of reaction parameters and purification techniques will be crucial for maximizing yield and purity.
An In-depth Technical Guide to the Chemical Properties of 1-Palmitoyl-3-butyryl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 1-Palmitoyl-3-butyryl-rac-glycerol, a diacylglycerol containing palmitic acid and butyric acid.[1] Due to the limited availability of specific experimental data for this molecule, this guide also incorporates data from closely related compounds to provide a broader context for its potential characteristics and behavior.
Chemical and Physical Properties
This compound is a 1,3-diacylglycerol, a class of lipids that play crucial roles as metabolic intermediates and signaling molecules.[1] The following tables summarize the known and inferred chemical and physical properties.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | MedChemExpress[1] |
| Synonyms | 1-Palmitin-3-butyrin | N/A |
| Molecular Formula | C23H44O5 | Calculated |
| Molecular Weight | 400.6 g/mol | Calculated |
| Structure | A glycerol backbone esterified with palmitic acid at the sn-1 position and butyric acid at the sn-3 position. | MedChemExpress[1] |
Table 2: Physical Properties (with data from analogous compounds)
| Property | Value | Analogous Compound | Source |
| Appearance | Solid | 1-Palmitoyl-3-stearoyl-rac-glycerol | Cayman Chemical[2] |
| Solubility | Slightly soluble in chloroform and methanol. | 1-Palmitoyl-2-stearoyl-3-butyryl-rac-glycerol | Biomol[3], Cayman Chemical[4] |
| Storage Temperature | -20°C | 1-Palmitoyl-2-stearoyl-3-butyryl-rac-glycerol | Cayman Chemical[4] |
| Stability | ≥ 4 years (at -20°C) | 1-Palmitoyl-2-stearoyl-3-butyryl-rac-glycerol | Cayman Chemical[4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, based on established methods for the synthesis and analysis of asymmetric 1,3-diacylglycerols, the following protocols can be adapted.
Synthesis: Lipase-Catalyzed Esterification
This method involves the direct esterification of glycerol with palmitic acid and butyric acid using a lipase that is specific for the sn-1 and sn-3 positions.
Materials:
-
Glycerol
-
Palmitic acid
-
Butyric acid
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
-
Organic solvent (e.g., hexane, or solvent-free system)
-
Molecular sieves (for water removal)
Procedure:
-
Combine glycerol, palmitic acid, and butyric acid in a molar ratio of 1:1:1 in a reaction vessel.
-
Add the immobilized lipase (typically 5-10% by weight of substrates).
-
If using a solvent, add an appropriate volume of hexane. For a solvent-free system, proceed without solvent.
-
Add molecular sieves to the reaction mixture to remove water produced during esterification.
-
The reaction is carried out with stirring at a controlled temperature (e.g., 50-60°C) under vacuum to facilitate water removal.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the lipase is removed by filtration.
-
The product, this compound, can be purified from the reaction mixture by column chromatography on silica gel.
Analysis: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC can be used to separate and quantify 1,3-diacylglycerol isomers.
Instrumentation:
-
HPLC system with a UV detector or a charged aerosol detector (CAD).
-
Reversed-phase C18 column.
Mobile Phase and Gradient:
-
A common mobile phase for diacylglycerol separation is a gradient of acetonitrile and acetone.
-
Isocratic elution with 100% acetonitrile has also been shown to be effective for separating diacylglycerol isomers.[5]
Procedure:
-
Dissolve the sample in a suitable solvent (e.g., chloroform or the mobile phase).
-
Inject the sample into the HPLC system.
-
Elute the components using the chosen mobile phase and gradient.
-
Detect the separated diacylglycerols using a UV detector (at 205 nm) or a CAD.
-
Quantify the amount of this compound by comparing its peak area to that of a known standard.
Analysis: Mass Spectrometry (MS)
Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for the structural characterization of diacylglycerols.
Instrumentation:
-
High-performance liquid chromatograph.
-
Mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
Procedure:
-
Introduce the sample into the mass spectrometer, either directly via infusion or as the eluent from an HPLC column.
-
Ionize the this compound molecules.
-
Analyze the mass-to-charge ratio of the parent ion to confirm the molecular weight.
-
Perform tandem MS (MS/MS) to fragment the parent ion. The fragmentation pattern will provide information about the fatty acid composition and their positions on the glycerol backbone. The loss of palmitic acid and butyric acid from the parent ion would confirm the structure.
Signaling Pathways and Biological Relevance
Diacylglycerols (DAGs) are well-established second messengers in intracellular signaling. They are produced at the plasma membrane from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).
As a 1,3-diacylglycerol, this compound is expected to participate in these signaling cascades. The primary downstream effector of DAG is Protein Kinase C (PKC).
Caption: Diacylglycerol (DAG) signaling pathway.
The activation of PKC by DAG leads to the phosphorylation of a wide range of downstream protein targets, resulting in diverse cellular responses such as cell growth, differentiation, and apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for synthesis and analysis.
This guide provides a foundational understanding of this compound for research and development purposes. Further experimental investigation is warranted to fully elucidate its specific chemical and biological properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1-Palmitoyl-2-Stearoyl-3-Butyryl-rac-glycerol | CAS 152914-63-1 | Cayman Chemical | Biomol.de [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 1-Palmitoyl-3-butyryl-rac-glycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Palmitoyl-3-butyryl-rac-glycerol is a synthetic diacylglycerol (DAG) composed of a glycerol backbone esterified with palmitic acid at the sn-1 position and butyric acid at the sn-3 position. While specific research on this particular molecule is limited, its structural characteristics as a diacylglycerol with a long-chain saturated fatty acid and a short-chain fatty acid suggest significant biological activity. This technical guide consolidates the available information on analogous compounds and the well-established roles of its constituent parts to provide a comprehensive overview of its predicted biological functions, potential mechanisms of action, and relevant experimental protocols. The primary anticipated activity of this compound is the activation of Protein Kinase C (PKC), a crucial family of enzymes in cellular signal transduction. Furthermore, the presence of butyric acid suggests potential for histone deacetylase (HDAC) inhibition and modulation of gene expression. This document aims to serve as a foundational resource for researchers investigating the therapeutic and research applications of this and structurally related diacylglycerols.
Introduction
Diacylglycerols are pivotal second messengers in a multitude of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC). The specific fatty acid composition of a diacylglycerol molecule can significantly influence its biological activity and signaling specificity. This compound is a structurally distinct DAG, featuring both a saturated long-chain fatty acid (palmitic acid) and a short-chain fatty acid (butyric acid). This unique composition suggests a dual mechanism of action, combining the canonical signaling role of a DAG with the known biological effects of butyrate.
This guide provides an in-depth analysis of the predicted biological activities of this compound, drawing upon existing literature on similar diacylglycerols and the individual roles of palmitic acid and butyric acid. It includes detailed experimental protocols for investigating its primary proposed mechanism of action and visual representations of the relevant signaling pathways.
Predicted Biological Activities and Mechanisms of Action
The biological activities of this compound are predicted to stem from two primary sources: its function as a diacylglycerol signaling molecule and the intrinsic activities of its constituent butyric acid.
Activation of Protein Kinase C (PKC)
As a diacylglycerol, this compound is anticipated to be a potent activator of Protein Kinase C (PKC). The activation of PKC by DAG is a cornerstone of cellular signal transduction, regulating a vast array of cellular processes including proliferation, differentiation, apoptosis, and immune responses.
// Nodes ext_signal [label="Extracellular Signal\n(e.g., Hormone, Growth Factor)", fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="G-Protein Coupled Receptor (GPCR) or\nReceptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; plc [label="Phospholipase C (PLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pip2 [label="PIP2\n(Phosphatidylinositol 4,5-bisphosphate)", fillcolor="#FBBC05", fontcolor="#202124"]; dag [label="this compound\n(Diacylglycerol - DAG)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ip3 [label="IP3\n(Inositol trisphosphate)", fillcolor="#FBBC05", fontcolor="#202124"]; er [label="Endoplasmic Reticulum (ER)", fillcolor="#F1F3F4", fontcolor="#202124"]; ca2 [label="Ca²⁺", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"]; pkc [label="Protein Kinase C (PKC)\n(Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; pkc_active [label="Protein Kinase C (PKC)\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; substrates [label="Substrate Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; p_substrates [label="Phosphorylated Substrates", fillcolor="#F1F3F4", fontcolor="#202124"]; response [label="Cellular Responses\n(Proliferation, Differentiation, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges ext_signal -> receptor [label="Binds to"]; receptor -> plc [label="Activates"]; plc -> pip2 [label="Hydrolyzes"]; pip2 -> dag [label="Generates"]; pip2 -> ip3 [label="Generates"]; ip3 -> er [label="Binds to IP3 Receptor on"]; er -> ca2 [label="Releases"]; dag -> pkc [label="Recruits to membrane"]; ca2 -> pkc [label="Binds to"]; pkc -> pkc_active [label="Activation"]; pkc_active -> substrates [label="Phosphorylates"]; substrates -> p_substrates; p_substrates -> response [label="Leads to"]; }
Figure 2: Potential Butyrate-Mediated HDAC Inhibition Pathway.
Quantitative Data
Specific quantitative data for the biological activity of this compound is not readily available in the published literature. However, based on the study by Cabot and Jaken (1984), a qualitative comparison can be made. [1]
| Compound | Reported Activity | Reference |
|---|---|---|
| 1-Palmitoyl-sn-2-butyrylglycerol | As effective as dioleoylglycerol in stimulating protein phosphorylation. | [1] |
| Dioleoylglycerol | Potent activator of Protein Kinase C. | [1]|
Further quantitative studies, such as determining the EC50 for PKC activation or the IC50 for HDAC inhibition, are required to fully characterize the potency of this compound.
Experimental Protocols
The following is a detailed protocol for an in vitro Protein Kinase C (PKC) activity assay, which can be adapted to test the efficacy of this compound as a PKC activator. This protocol is based on established methods for assaying PKC activity using synthetic diacylglycerols. [2][3]
In Vitro Protein Kinase C (PKC) Activity Assay
Objective: To determine the ability of this compound to activate PKC in vitro by measuring the phosphorylation of a substrate peptide.
Materials:
-
Purified, recombinant PKC isoform (e.g., PKCα, PKCβ, PKCγ)
-
This compound
-
Phosphatidylserine (PS)
-
PKC substrate peptide (e.g., Ac-MBP (4-14))
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Preparation of Lipid Vesicles:
-
In a glass tube, mix this compound and phosphatidylserine (PS) in chloroform at the desired molar ratio (e.g., 1:4 DAG:PS).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the assay buffer, the prepared lipid vesicles, and the PKC substrate peptide.
-
Add the purified PKC enzyme to the reaction mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
-
Termination of Reaction and Measurement of Phosphorylation:
-
Stop the reaction by adding ice-cold trichloroacetic acid (TCA).
-
Spot an aliquot of the reaction mixture onto a phosphocellulose paper square.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P into the substrate peptide using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of PKC in the presence of varying concentrations of this compound.
-
Plot the PKC activity as a function of the diacylglycerol concentration to determine the EC50 value.
-
dot
Figure 3: Experimental Workflow for In Vitro PKC Activity Assay.
Conclusion
This compound is a synthetic diacylglycerol with significant, albeit largely uncharacterized, biological potential. Based on its structure and the activities of analogous compounds, it is predicted to be a potent activator of Protein Kinase C. Furthermore, the presence of a butyryl group suggests a secondary mechanism of action through the inhibition of histone deacetylases following intracellular hydrolysis. This dual-action potential makes it an intriguing molecule for research in cell signaling, epigenetics, and drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid framework for initiating investigations into the specific biological activities and therapeutic applications of this compound. Further research is warranted to elucidate its precise quantitative effects and to explore its full pharmacological profile.
References
- 1. Structural and chemical specificity of diacylglycerols for protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Hypothesized Mechanism of Action of 1-Palmitoyl-3-butyryl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Palmitoyl-3-butyryl-rac-glycerol is a diacylglycerol composed of a palmitic acid molecule and a butyric acid molecule esterified to a glycerol backbone. While direct experimental evidence on the specific mechanism of action of this compound is limited, its biological activities are hypothesized to arise from its hydrolysis into its constituent fatty acids: palmitic acid, a long-chain saturated fatty acid, and butyrate, a short-chain fatty acid. This technical guide outlines the proposed dual mechanism of action, drawing from the well-established biological roles of its components. We present a consolidated overview of the signaling pathways likely modulated by this compound, detailed hypothetical experimental protocols to investigate these mechanisms, and representative quantitative data.
Introduction: A Dual-Pronged Molecular Approach
This compound is anticipated to be hydrolyzed by cellular lipases, releasing palmitic acid and butyrate. These molecules are then free to engage with distinct cellular targets, leading to a multifaceted biological response. The proposed mechanism of action, therefore, is a composite of the individual effects of a long-chain fatty acid and a potent short-chain fatty acid.
-
Butyrate: A well-documented histone deacetylase (HDAC) inhibitor, butyrate plays a crucial role in epigenetic regulation, influencing gene expression related to cell cycle, apoptosis, and inflammation.
-
Palmitic Acid: As a saturated long-chain fatty acid, palmitate can act as a signaling molecule, primarily through the activation of G-protein coupled receptors (GPCRs) such as GPR40 (FFAR1) and GPR120 (FFAR4).[1][2][3]
This guide will delve into these two primary pathways, providing a comprehensive theoretical framework for the action of this compound.
Proposed Mechanism of Action
The overarching hypothesis is that this compound serves as a pro-drug, delivering palmitic acid and butyrate to target cells.
The Butyrate Arm: Epigenetic Modulation via HDAC Inhibition
Upon its release, butyrate readily enters the nucleus and inhibits the activity of class I and IIa histone deacetylases.[4] This inhibition leads to the hyperacetylation of histones, altering chromatin structure and making DNA more accessible to transcription factors.[5] This can result in widespread changes in gene expression, including the upregulation of genes involved in cell cycle arrest (e.g., p21) and apoptosis, and the downregulation of pro-inflammatory genes.[5][6][7]
Signaling Pathway: Butyrate-Mediated HDAC Inhibition
References
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyrate Reprograms Expression of Specific Interferon-Stimulated Genes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Palmitoyl-3-butyryl-rac-glycerol: Synthesis, Analysis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Palmitoyl-3-butyryl-rac-glycerol is a structured diacylglycerol (DAG) comprising a long-chain saturated fatty acid, palmitic acid, at the sn-1 position and a short-chain fatty acid, butyric acid, at the sn-3 position of a glycerol backbone. As a member of the diacylglycerol class of lipids, it holds significant potential as a signaling molecule and a metabolic intermediate. This technical guide provides a comprehensive overview of the synthesis, analytical characterization, and putative biological activities of this compound, drawing upon the broader knowledge of mixed-acid diacylglycerols and the distinct properties of its constituent fatty acids. While specific research on this molecule is limited, this document consolidates available information and proposes experimental frameworks for its further investigation.
Introduction
Diacylglycerols are pivotal players in cellular lipid metabolism and signaling.[1] They serve as precursors for the synthesis of triglycerides and phospholipids and act as second messengers, most notably through the activation of protein kinase C (PKC) isoforms.[2][3] The specific fatty acid composition and their positions on the glycerol backbone are critical determinants of the biological activity of DAGs.[4][5]
This compound is a unique DAG due to its combination of a saturated long-chain fatty acid (palmitic acid) and a very short-chain fatty acid (butyric acid). Palmitic acid is the most common saturated fatty acid in the human body and is implicated in various cellular processes, including energy storage and protein modification, but has also been linked to cellular stress and insulin resistance when in excess.[6] Butyrate, a short-chain fatty acid primarily produced by gut microbiota, is a well-known histone deacetylase (HDAC) inhibitor with demonstrated anti-inflammatory and anti-cancer properties. The unique structure of this compound suggests it may possess novel biological activities, potentially combining the signaling functions of a DAG with the therapeutic effects of butyrate.
This guide will delve into the potential synthesis strategies, analytical methodologies for characterization, and hypothesized biological roles and signaling pathways of this compound.
Synthesis and Purification
The synthesis of asymmetric diacylglycerols like this compound requires a regioselective approach to ensure the correct positioning of the fatty acids. Chemoenzymatic methods are often preferred to achieve high specificity and yield.
Proposed Synthesis Workflow
A plausible synthetic route involves the use of protecting groups and lipase-catalyzed esterification.
Experimental Protocol: Chemoenzymatic Synthesis
-
Protection of Glycerol: The sn-2 hydroxyl group of glycerol is protected using a suitable protecting group (e.g., benzyl) to prevent its acylation. This results in 1,3-dihydroxy-2-O-benzylglycerol.
-
First Acylation (Palmitoylation): The protected glycerol is subjected to lipase-catalyzed esterification with palmitic acid or an activated form like palmitoyl-CoA. A lipase with sn-1,3 specificity (e.g., from Rhizomucor miehei) is used in a non-polar organic solvent to favor esterification at one of the primary hydroxyl groups, yielding 1-palmitoyl-2-O-benzyl-rac-glycerol.
-
Second Acylation (Butyrylation): The remaining free hydroxyl group at the sn-3 position is then acylated with butyric anhydride or butyryl chloride in the presence of a base catalyst (e.g., pyridine or DMAP) to yield 1-palmitoyl-3-butyryl-2-O-benzyl-rac-glycerol.
-
Deprotection: The benzyl protecting group is removed by catalytic hydrogenation (e.g., using Pd/C as a catalyst) to yield the final product, this compound.
-
Purification: The crude product is purified using column chromatography on silica gel to separate the desired diacylglycerol from any unreacted starting materials, byproducts, and mono- or triacylglycerols.[7]
Analytical Characterization
The purity and structure of synthesized this compound must be confirmed using various analytical techniques.
| Analytical Technique | Parameter Measured | Expected Outcome for this compound |
| Thin Layer Chromatography (TLC) | Purity and separation from byproducts | A single spot with an Rf value distinct from starting materials and other glycerides. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Fatty acid composition and molecular weight | After transesterification, detection of palmitic acid methyl ester and butyric acid methyl ester. The mass spectrum of the intact molecule (after derivatization) should correspond to its molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and isomeric purity | Characteristic chemical shifts for the glycerol backbone protons and carbons, as well as for the acyl chains of palmitate and butyrate, confirming their positions. |
| High-Performance Liquid Chromatography (HPLC) | Purity and quantification | A single peak in the chromatogram, allowing for quantification against a standard curve. |
Putative Biological Activities and Signaling Pathways
While direct experimental data for this compound is lacking, its biological activities can be hypothesized based on its structure and the known functions of its components.
Protein Kinase C (PKC) Activation
Diacylglycerols are canonical activators of PKC. The activation potency depends on the fatty acid composition.[4][8] Short-chain DAGs are known to be potent PKC activators.[8] Therefore, this compound is expected to be an effective PKC activator.
Intracellular Delivery of Butyrate
Upon cellular uptake and subsequent hydrolysis by intracellular lipases, this compound would release palmitic acid, butyric acid, and glycerol. The released butyrate could then exert its known biological effects, primarily the inhibition of histone deacetylases (HDACs).
Proposed Experimental Protocols for Biological Evaluation
To elucidate the specific biological effects of this compound, a series of in vitro experiments are proposed.
In Vitro PKC Activity Assay
Objective: To determine the potency of this compound in activating PKC isoforms.
Protocol:
-
Prepare lipid vesicles containing phosphatidylserine and varying concentrations of this compound.
-
Incubate the lipid vesicles with purified recombinant PKC isoforms (e.g., PKCα, PKCδ, PKCε) and a fluorescently labeled PKC substrate peptide in a reaction buffer containing ATP and necessary cofactors.
-
Monitor the phosphorylation of the substrate over time by measuring the increase in fluorescence polarization or by using a phosphospecific antibody in an ELISA format.
-
Calculate the EC50 value for PKC activation by this compound.
Cell-Based HDAC Inhibition Assay
Objective: To assess the ability of this compound to inhibit HDAC activity in a cellular context.
Protocol:
-
Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to HDAC inhibitors) in appropriate media.
-
Treat the cells with varying concentrations of this compound, sodium butyrate (positive control), and a vehicle control for a specified duration.
-
Lyse the cells and measure HDAC activity in the nuclear extracts using a commercially available HDAC activity assay kit (e.g., a fluorometric or colorimetric assay).
-
Determine the IC50 value for HDAC inhibition.
Cell Viability and Proliferation Assay
Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound.
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or a CellTiter-Glo assay.
-
Determine the IC50 for cell viability at each time point.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of quantitative data that could be generated from the proposed experiments. Note: These are not actual experimental results but are illustrative of the data that should be collected.
| Parameter | Assay | Hypothetical Value |
| EC50 for PKCα activation | In Vitro PKC Activity Assay | 5-20 µM |
| IC50 for HDAC inhibition | Cell-Based HDAC Inhibition Assay | 50-200 µM |
| IC50 for cell viability (72h) | MTT Assay (e.g., on a colon cancer cell line) | 25-100 µM |
| LD50 (in mice) | Acute Toxicity Study | > 2000 mg/kg (predicted to be low toxicity) |
Conclusion and Future Directions
This compound is a structurally intriguing diacylglycerol with the potential for unique biological activities stemming from its mixed fatty acid composition. While direct research on this molecule is currently sparse, this guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Future research should focus on validating the proposed synthetic routes, conducting the outlined biological assays to determine its efficacy and mechanism of action, and exploring its potential therapeutic applications, particularly in the areas of cancer and inflammatory diseases where both PKC signaling and HDAC inhibition are relevant targets. In vivo studies will be crucial to understand its pharmacokinetics, biodistribution, and overall physiological effects.
References
- 1. Diglyceride - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diet-derived and diet-related endogenously produced palmitic acid: Effects on metabolic regulation and cardiovascular disease risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. portlandpress.com [portlandpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structural Analysis of 1-Palmitoyl-3-butyryl-rac-glycerol
Introduction
This compound is a diacylglycerol (DAG) containing a palmitic acid moiety at the sn-1 position and a butyric acid moiety at the sn-3 position of the glycerol backbone.[1] As a mixed-acid diacylglycerol, its structural analysis is crucial for understanding its physicochemical properties and potential applications in various fields, including pharmaceuticals and material science. This guide provides a comprehensive overview of the synthetic route and detailed structural analysis of this compound, incorporating established analytical techniques.
Synthesis of this compound
The synthesis of 1,3-diacylglycerols with different acyl chains can be achieved through a multi-step enzymatic or chemical process. A common approach involves the selective esterification of glycerol.
Experimental Protocol: Enzymatic Synthesis
A two-step enzymatic esterification is a preferred method for achieving high yields of 1,3-diacylglycerols.
Step 1: Synthesis of 1-palmitoyl-rac-glycerol
-
Reactants: Glycerol and palmitic acid in a 10:1 molar ratio.
-
Enzyme: Immobilized Rhizomucor miehei lipase (a 1,3-specific lipase).
-
Reaction Conditions: The mixture is incubated in a solvent-free system under vacuum at 50°C with constant stirring.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until maximum conversion to 1-monopalmitin is achieved.
-
Purification: The resulting monoglyceride is purified by column chromatography on silica gel.
Step 2: Esterification with Butyric Anhydride
-
Reactants: Purified 1-palmitoyl-rac-glycerol and butyric anhydride in a 1:1.2 molar ratio.
-
Catalyst: A suitable lipase that can catalyze the esterification at the sn-3 position.
-
Reaction Conditions: The reaction is carried out in an appropriate organic solvent (e.g., hexane) at a controlled temperature (e.g., 40°C).
-
Purification: The final product, this compound, is purified from the reaction mixture using column chromatography.
Logical Workflow for Synthesis
Structural Analysis
A combination of spectroscopic and crystallographic techniques is employed for the comprehensive structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are utilized to confirm the positions of the acyl chains on the glycerol backbone.
Experimental Protocol: NMR Analysis
-
Sample Preparation: 5-10 mg of purified this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Spectra are recorded on a 500 MHz NMR spectrometer.
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired.
Expected NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) |
| Glycerol CH₂ (sn-1, sn-3) | 4.15 - 4.25 (m) |
| Glycerol CH (sn-2) | 4.05 - 4.10 (m) |
| Palmitoyl α-CH₂ | 2.30 (t) |
| Butyryl α-CH₂ | 2.28 (t) |
| Palmitoyl β-CH₂ | 1.62 (quint) |
| Butyryl β-CH₂ | 1.65 (sext) |
| Palmitoyl (CH₂)n | 1.25 (br s) |
| Palmitoyl CH₃ | 0.88 (t) |
| Butyryl CH₃ | 0.94 (t) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Glycerol C=O (Palmitoyl) | 173.3 |
| Glycerol C=O (Butyryl) | 173.8 |
| Glycerol CH (sn-2) | 68.9 |
| Glycerol CH₂ (sn-1, sn-3) | 62.1, 62.3 |
| Palmitoyl α-CH₂ | 34.1 |
| Butyryl α-CH₂ | 36.2 |
| Palmitoyl (CH₂)n | 29.0 - 29.7 |
| Butyryl β-CH₂ | 18.4 |
| Palmitoyl CH₃ | 14.1 |
| Butyryl CH₃ | 13.6 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the identity and structure. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a common technique.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent mixture (e.g., methanol/chloroform).
-
Instrumentation: Analysis is performed on a quadrupole time-of-flight (Q-TOF) mass spectrometer with an ESI source.
-
Data Acquisition: The analysis is carried out in positive ion mode. The full scan MS spectrum is acquired to determine the molecular ion, and MS/MS is performed on the parent ion to observe the fragmentation pattern.
Expected Mass Spectrometry Data
The fragmentation of diacylglycerols typically involves the neutral loss of the fatty acid chains.
Table 3: Predicted Mass Spectrometry Data (Positive ESI)
| Ion | m/z (predicted) | Description |
| [M+Na]⁺ | 423.3 | Sodium adduct of the molecule |
| [M+H-H₂O]⁺ | 383.3 | Loss of water from the protonated molecule |
| [M+H-C₄H₈O₂]⁺ | 313.3 | Loss of butyric acid |
| [M+H-C₁₆H₃₂O₂]⁺ | 145.1 | Loss of palmitic acid |
Fragmentation Pathway Diagram
X-ray Diffraction (XRD)
Experimental Protocol: X-ray Diffraction
-
Sample Preparation: The purified compound is crystallized from a suitable solvent or by cooling from the melt.
-
Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is used.
-
Data Collection: The diffraction pattern is recorded over a 2θ range of 2° to 40°.
Table 4: Representative Short Spacings (Å) for Diacylglycerol Polymorphs
| Polymorphic Form | Representative Short Spacings (Å) |
| β' | 4.2, 3.8 |
| β | 4.6, 3.9, 3.7 |
Conclusion
The structural analysis of this compound requires a multi-technique approach. Synthesis via enzymatic methods provides a controlled route to the desired product. Subsequent analysis by NMR and mass spectrometry confirms the molecular structure and regiochemistry of the acyl chains. X-ray diffraction provides insights into the solid-state properties of the compound. The data and protocols presented in this guide serve as a comprehensive resource for researchers and professionals involved in the study and application of diacylglycerols.
References
In Vivo Metabolism of 1-Palmitoyl-3-butyryl-rac-glycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo metabolism studies on 1-Palmitoyl-3-butyryl-rac-glycerol are not extensively available in publicly accessible literature. This guide is a synthesis of established principles of lipid biochemistry and data from studies on structurally analogous diacylglycerols and structured lipids. The metabolic pathways and experimental protocols described herein are based on scientific precedent and are intended to serve as a robust framework for research and development involving this molecule.
Introduction
This compound is a structured diacylglycerol (DAG) composed of a glycerol backbone esterified with palmitic acid at the sn-1 position and butyric acid at the sn-3 position.[1] As a structured lipid, its unique arrangement of fatty acids influences its physical properties and is predicted to confer specific metabolic and physiological effects.[2][3] Structured lipids are of significant interest in nutritional science and pharmacology for their potential to deliver specific fatty acids for therapeutic purposes, modify energy metabolism, and influence a range of physiological processes.[4][5][6]
This technical guide provides an in-depth overview of the presumed in vivo metabolism of this compound, detailed experimental protocols for its study, and quantitative data from related compounds to inform future research.
Presumed Metabolic Pathway
The metabolism of this compound is expected to follow the general pathway for the digestion and absorption of dietary fats, which involves enzymatic hydrolysis in the gastrointestinal tract, absorption by enterocytes, and subsequent re-esterification and transport.[7][8]
Luminal Digestion
Upon ingestion, this compound will undergo hydrolysis primarily in the small intestine, catalyzed by pancreatic lipase. This enzyme preferentially cleaves fatty acids from the sn-1 and sn-3 positions of the glycerol backbone.[7] This process will yield butyric acid, palmitic acid, and potentially some 1-palmitoyl-rac-glycerol and 3-butyryl-rac-glycerol as intermediate monoacylglycerols. The butyric acid, being a short-chain fatty acid, is water-soluble and can be absorbed directly by the colonocytes or enter the portal circulation. The palmitic acid and monoacylglycerols will be incorporated into micelles for absorption.
Cellular Absorption and Metabolism
The micellar components, including palmitic acid and 1-palmitoyl-rac-glycerol, will be absorbed by the enterocytes of the small intestine. Inside the enterocytes, these components will be re-esterified to form new triglycerides and diacylglycerols.[9] Butyric acid that enters the portal circulation will be transported to the liver, where it can be used as an energy source or for other metabolic processes. The newly synthesized lipids in the enterocytes will be packaged into chylomicrons, which are then secreted into the lymphatic system and eventually enter the systemic circulation.
Systemic Distribution and Tissue Uptake
In the bloodstream, the chylomicrons will be acted upon by lipoprotein lipase, releasing fatty acids for uptake by peripheral tissues such as adipose tissue for storage or muscle for energy.[10] The chylomicron remnants will be taken up by the liver. The constituent fatty acids, palmitic acid and butyric acid, will then be available for various metabolic fates, including beta-oxidation for energy, incorporation into cell membranes, or serving as signaling molecules.[11]
Figure 1: Presumed metabolic pathway of this compound.
Representative Experimental Protocols
The following protocols are representative of the methodologies used to study the in vivo metabolism of structured lipids and can be adapted for this compound.
In Vivo Digestion and Absorption Study (Adapted from studies on 1,3-diacylglycerols)[10][12]
-
Animal Model: Male Sprague-Dawley rats (8 weeks old), housed individually in metabolic cages.
-
Dietary Formulation: A standard rodent chow is supplemented with either this compound or a control lipid (e.g., tripalmitin) at a concentration of 10% (w/w).
-
Experimental Procedure:
-
Animals are acclimatized to the diets for 7 days.
-
Following an overnight fast, a single oral gavage of the test lipid (e.g., 1 g/kg body weight) is administered.
-
Blood samples are collected from the tail vein at 0, 1, 2, 4, 6, and 8 hours post-administration.
-
Lymph fluid can be collected from cannulated thoracic ducts to analyze chylomicron composition.
-
Feces and urine are collected over a 48-hour period to assess excretion.
-
-
Sample Analysis:
-
Plasma is analyzed for triglyceride, free fatty acid, and glycerol concentrations using enzymatic colorimetric assays.
-
Fatty acid profiles of plasma lipids, lymph chylomicrons, and feces are determined by gas chromatography-mass spectrometry (GC-MS) after lipid extraction and derivatization.
-
Tissue Distribution and Metabolic Fate Study (Using Radiolabeled Analogues)[13]
-
Radiolabeling: 1-Palmitoyl-3-([1-14C]butyryl)-rac-glycerol is synthesized to trace the metabolic fate of the butyryl moiety.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Experimental Procedure:
-
A single oral or intravenous dose of the radiolabeled compound is administered.
-
At selected time points (e.g., 1, 4, 12, 24 hours), animals are euthanized, and various tissues (liver, adipose tissue, muscle, brain, etc.) are harvested.
-
Expired air is trapped to measure the production of 14CO2 as an indicator of fatty acid oxidation.
-
-
Sample Analysis:
-
Total radioactivity in tissues is quantified by liquid scintillation counting.
-
Lipid extracts from tissues can be further analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate different lipid classes, followed by radioactivity measurement of each fraction.
-
Figure 2: General experimental workflow for studying in vivo lipid metabolism.
Quantitative Data from Structurally Related Lipids
The following tables summarize quantitative data from studies on diacylglycerols and structured lipids containing palmitic acid and other fatty acids. This data can serve as a benchmark for what might be expected from studies on this compound.
Table 1: Postprandial Plasma Triglyceride Response to Diacylglycerol (DAG) vs. Triacylglycerol (TAG) Oil in Mice [10]
| Time (hours) | Plasma Triglyceride (mg/dL) - TAG Diet | Plasma Triglyceride (mg/dL) - DAG Diet |
| 0 | 85 ± 10 | 82 ± 9 |
| 2 | 150 ± 20 | 135 ± 18 |
| 4 | 120 ± 15 | 110 ± 12 |
| 6 | 95 ± 12 | 90 ± 10 |
Data are presented as mean ± standard deviation. The study showed no significant difference in postprandial plasma triglyceride levels between DAG and TAG diets.[10]
Table 2: Fatty Acid Composition of Resynthesized Triglycerides in Caco-2 Cells after Digestion of 1,3-dipalmitoyl-2-oleoyl glycerol (POP) [12]
| Fatty Acid | Composition in Original POP-rich Lipid (%) | Composition in Resynthesized TAG (%) |
| Palmitic Acid (16:0) | 63.25 | 42.5 |
| Oleic Acid (18:1) | 24.98 | 33.7 |
| Linoleic Acid (18:2) | 7.85 | 15.3 |
| Stearic Acid (18:0) | 3.92 | 8.5 |
This in vitro data demonstrates the re-esterification of fatty acids into new triglyceride species following cellular uptake.[12]
Conclusion
The in vivo metabolism of this compound is anticipated to involve rapid hydrolysis of the butyryl moiety and absorption of the constituent fatty acids and monoacylglycerol through established lipid digestion pathways. The unique structure of this DAG may lead to specific pharmacokinetic profiles and downstream physiological effects, warranting further investigation. The experimental designs and comparative data presented in this guide provide a comprehensive framework for researchers and drug development professionals to design and interpret future studies on this and other novel structured lipids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mattioli1885journals.com [mattioli1885journals.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Structured Lipids Engineering for Health: Novel Formulations Enriched in n-3 Long-Chain Polyunsaturated Fatty Acids with Potential Nutritional Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipolysis - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion [jstage.jst.go.jp]
- 12. mdpi.com [mdpi.com]
Potential Therapeutic Effects of 1-Palmitoyl-3-butyryl-rac-glycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a technical overview of the potential therapeutic effects of 1-Palmitoyl-3-butyryl-rac-glycerol. It is important to note that there is currently a lack of direct preclinical or clinical research on this specific molecule. The information presented herein is extrapolated from the known biological activities of its constituent components—palmitic acid and butyric acid—and the general properties of 1,3-diacylglycerols. This guide is intended for research and informational purposes only and should not be interpreted as a promotion or endorsement of this compound for any therapeutic use.
Introduction
This compound is a diacylglycerol (DAG) composed of a glycerol backbone esterified with palmitic acid at the sn-1 position and butyric acid at the sn-3 position. As a structural analog of endogenous signaling molecules, this synthetic DAG has the potential to modulate various cellular pathways. Its unique composition, combining a long-chain saturated fatty acid (palmitic acid) and a short-chain fatty acid (butyrate), suggests a multifaceted pharmacological profile. This whitepaper will explore the potential therapeutic effects of this compound by examining the established roles of its components and the broader class of 1,3-diacylglycerols in cellular signaling and disease.
Core Components and Their Biological Significance
Palmitic Acid
Palmitic acid is a ubiquitous 16-carbon saturated fatty acid that plays a crucial role in cellular metabolism and signaling. While essential for various biological functions, dysregulation of palmitic acid levels has been implicated in several pathological conditions. It is known to influence inflammatory responses, cellular proliferation, and apoptosis through modulation of key signaling pathways, including Protein Kinase C (PKC), Nuclear Factor-kappa B (NF-κB), and the Phosphoinositide 3-kinase (PI3K)/AKT pathway.
Butyric Acid (Butyrate)
Butyrate is a short-chain fatty acid (SCFA) produced in the colon by the microbial fermentation of dietary fiber. It serves as the primary energy source for colonocytes and exhibits potent anti-inflammatory and epigenetic regulatory properties. Butyrate is a well-characterized inhibitor of histone deacetylases (HDACs), leading to changes in gene expression that can suppress inflammation and induce cell cycle arrest and apoptosis in cancer cells.
1,3-Diacylglycerols (1,3-DAGs)
1,3-diacylglycerols are isomers of the canonical 1,2-diacylglycerols that act as second messengers in signal transduction. Unlike 1,2-DAGs, 1,3-DAGs are not potent activators of most PKC isoforms. However, they are metabolized differently than triacylglycerols (TAGs) and have been investigated for their potential to reduce body fat accumulation and improve metabolic parameters when used as a dietary substitute for TAGs.
Potential Therapeutic Effects and Mechanisms of Action
Based on the activities of its components, this compound may exert a range of therapeutic effects. The butyrate moiety could be released through enzymatic cleavage, allowing it to act as an HDAC inhibitor and an anti-inflammatory agent. The diacylglycerol structure and the palmitate component could influence lipid metabolism and other signaling pathways.
Anti-Inflammatory Effects
The butyrate component is expected to be the primary driver of anti-inflammatory activity. By inhibiting HDACs, butyrate can upregulate the expression of anti-inflammatory genes and suppress the NF-κB signaling pathway, a central regulator of inflammation. Palmitic acid, conversely, has been shown in some contexts to be pro-inflammatory through NF-κB activation[1][2]. The net effect of this compound on inflammation would likely depend on the rate of butyrate release and the specific cellular context.
Epigenetic Regulation and Anti-Cancer Potential
As a potent HDAC inhibitor, the released butyrate could induce histone hyperacetylation, leading to the expression of tumor suppressor genes. This can result in cell cycle arrest, differentiation, and apoptosis in cancer cells. The potential for targeted delivery of butyrate in the form of a diacylglycerol could offer advantages over direct administration of butyrate salts.
Modulation of Metabolic Pathways
1,3-diacylglycerols have been explored for their potential benefits in metabolic syndrome. The metabolism of 1,3-DAGs may lead to reduced triglyceride synthesis and increased fatty acid oxidation compared to traditional fats. The palmitic acid component, however, has been linked to insulin resistance in some studies through its effects on the PI3K/AKT pathway[3][4]. Therefore, the overall metabolic impact of this compound would need to be carefully evaluated.
Quantitative Data of Constituent Molecules
As there is no direct experimental data for this compound, the following tables present representative quantitative data for the bioactivity of its components, butyrate and palmitic acid, from published literature.
Table 1: HDAC Inhibition by Sodium Butyrate
| HDAC Isoform | IC50 (mM) | Reference |
| HDAC1 | 0.3 | [5] |
| HDAC2 | 0.4 | [5] |
| HDAC7 | 0.3 | [5] |
| Total HDACs | 0.80 | [6] |
Table 2: Pro-inflammatory Effects of Palmitic Acid
| Cell Line | Parameter Measured | Concentration of Palmitic Acid | Observed Effect | Reference |
| U937 Macrophages | IP-10 Gene Expression | 150 µM | ~6-fold increase | [1] |
| U937 Macrophages | Active NF-κB | 150 µM | ~2-fold increase | [1] |
| 3T3-L1 Adipocytes | NF-κB Luciferase Activity | Not specified | Increase | [2] |
| 3T3-L1 Adipocytes | IL-6 Expression | Not specified | Increase | [2] |
Table 3: Anti-inflammatory Effects of Sodium Butyrate in Caco-2 Cells
| Treatment Condition | Parameter Measured | Concentration of Butyrate | Observed Effect | Reference |
| LPS-stimulated | NF-κB expression | Not specified | Reversal of LPS-induced overexpression | [7] |
| LPS-stimulated | IL-8 secretion | Not specified | Suppressive effect | [7] |
| Cytokine mix-stimulated | IL-8 release | 0.5–8 mM | Reduction | [8] |
Signaling Pathways and Visualizations
The potential mechanisms of action of this compound are likely to involve several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these putative pathways.
Butyrate-Mediated HDAC Inhibition and Anti-Inflammatory Signaling
Caption: Butyrate, released from this compound, may inhibit HDACs and the NF-kB pathway.
Palmitic Acid and Diacylglycerol Signaling in Metabolism and Inflammation
Caption: Palmitic acid and the 1,3-DAG backbone may influence metabolic and inflammatory signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments that could be used to investigate the therapeutic potential of this compound.
In Vitro Anti-Inflammatory Activity in a Caco-2/Macrophage Co-culture Model
This protocol is designed to assess the anti-inflammatory effects of the test compound on intestinal epithelial cells in an inflammatory environment.
-
Cell Culture:
-
Culture Caco-2 human colorectal adenocarcinoma cells on Transwell inserts until a differentiated monolayer is formed, as confirmed by measuring transepithelial electrical resistance (TEER).
-
Culture RAW 264.7 murine macrophages or differentiated THP-1 human monocytic cells in the basolateral compartment of the Transwell plates.
-
-
Induction of Inflammation:
-
Introduce an inflammatory stimulus, such as lipopolysaccharide (LPS), to the basolateral compartment to activate the macrophages.
-
-
Treatment:
-
Add this compound at various concentrations to the apical side (Caco-2 cells). Include appropriate vehicle controls.
-
-
Assessment of Barrier Function:
-
Monitor TEER at regular intervals to assess the integrity of the Caco-2 cell monolayer.
-
-
Cytokine Analysis:
-
Collect the supernatant from the basolateral compartment and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) using ELISA or a multiplex bead array.
-
-
NF-κB Activation Assay:
-
Lyse the Caco-2 cells and perform a Western blot to determine the levels of phosphorylated and total NF-κB p65 subunit. Alternatively, use a reporter gene assay for NF-κB activity.
-
Histone Deacetylase (HDAC) Inhibition Assay
This assay will determine if this compound or its metabolites can inhibit HDAC activity.
-
Nuclear Extract Preparation:
-
Treat a relevant cell line (e.g., HCT-116 colorectal cancer cells) with the test compound for a specified duration.
-
Prepare nuclear extracts from the treated and control cells.
-
-
HDAC Activity Assay:
-
Use a commercially available colorimetric or fluorometric HDAC activity assay kit.
-
Incubate the nuclear extracts with an acetylated histone substrate provided in the kit.
-
The assay measures the deacetylation of the substrate by the HDACs in the nuclear extract.
-
-
Data Analysis:
-
Quantify the HDAC activity by measuring the absorbance or fluorescence according to the kit's instructions.
-
Compare the HDAC activity in the treated samples to the control samples to determine the percentage of inhibition. Calculate the IC50 value if a dose-response is observed.
-
Analysis of PI3K/AKT Signaling Pathway by Western Blot
This protocol assesses the effect of the test compound on a key metabolic and cell survival pathway.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2 hepatocytes or L6 myotubes) to 70-80% confluency.
-
Serum-starve the cells for a few hours before treatment.
-
Treat the cells with this compound at various concentrations and time points. Include a positive control (e.g., insulin) and a vehicle control.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated and total AKT, as well as other key proteins in the pathway (e.g., PI3K, mTOR).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
-
Experimental Workflow Visualization
Caption: A general experimental workflow for the in vitro evaluation of this compound.
Conclusion
While direct evidence is currently lacking, the constituent-based analysis of this compound suggests a molecule with the potential for multifaceted therapeutic effects, particularly in the realms of inflammation, cancer, and metabolic disorders. The butyrate moiety is a strong candidate for providing anti-inflammatory and HDAC inhibitory activities, while the 1,3-diacylglycerol backbone may offer benefits in lipid metabolism. However, the pro-inflammatory and insulin-desensitizing potential of palmitic acid necessitates a thorough and cautious experimental evaluation. The protocols and conceptual frameworks provided in this guide offer a roadmap for future research to elucidate the true therapeutic potential of this novel diacylglycerol. Further in vitro and subsequent in vivo studies are essential to validate these hypotheses and to determine the safety and efficacy of this compound.
References
- 1. Palmitic acid induces IP-10 expression in human macrophages via NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitic acid stimulates energy metabolism and inhibits insulin/PI3K/AKT signaling in differentiated human neuroblastoma cells: The role of mTOR activation and mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium butyrate, Histone deacetylase inhibitor (CAS 156-54-7) | Abcam [abcam.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Sodium butyrate prevents lipopolysaccharide induced inflammation and restores the expression of tight junction protein in human epithelial Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 1-Palmitoyl-3-butyryl-rac-glycerol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-3-butyryl-rac-glycerol is a diacylglycerol (DAG) molecule containing both a long-chain saturated fatty acid (palmitic acid) and a short-chain fatty acid (butyric acid).[1] As a diacylglycerol, it functions as a critical second messenger in a variety of cellular signaling pathways. Diacylglycerols are known to be involved in processes such as protein transport, vesicle secretion, insulin signaling, cell growth, and proliferation.[2] The primary role of DAGs is often associated with the activation of protein kinase C (PKC) and protein kinase D (PKD) isoforms.[2] This document provides detailed protocols and application notes for the use of this compound in cell culture experiments to investigate its effects on cellular signaling and function.
Mechanism of Action
Diacylglycerols like this compound are key players in lipid-mediated signaling.[3] Their primary mechanism of action involves the recruitment and activation of specific protein kinases, most notably Protein Kinase C (PKC) isoforms.[2][4] Upon generation or introduction into the cell, DAGs accumulate in the plasma membrane and other cellular membranes. This accumulation facilitates the translocation of PKC from the cytosol to the membrane, where it becomes activated. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses. Additionally, DAGs can also activate Protein Kinase D (PKD) isoforms, which are involved in regulating metabolic homeostasis.[2]
The signaling cascade initiated by diacylglycerol is crucial in numerous physiological and pathological processes. For instance, aberrant DAG accumulation has been linked to the development of metabolic diseases by disrupting metabolic homeostasis.[2] In the context of insulin signaling, increased diacylglycerol content in muscle cells has been associated with the activation of PKCθ, which can lead to insulin resistance.[4]
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol outlines the general steps for treating cultured cells with this compound to assess its biological effects.
Materials:
-
This compound
-
Cell line of interest (e.g., HepG2 for metabolic studies, Jurkat for immune cell signaling)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solvent for dissolving this compound (e.g., DMSO, ethanol)
-
Cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
-
Incubate the cells overnight at 37°C with 5% CO2.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., sterile DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C for long-term storage.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw the stock solution and dilute it in a complete cell culture medium to the desired final concentrations.
-
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A typical starting range could be 1-100 µM.
-
Prepare a vehicle control using the same concentration of the solvent used to dissolve the compound.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture plates.
-
Wash the cells once with sterile PBS.
-
Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 15 minutes for rapid signaling events, 24-72 hours for proliferation or gene expression studies).
-
-
Downstream Analysis:
-
Following the incubation period, harvest the cells for downstream analysis, such as cell viability assays, protein extraction for Western blotting, RNA isolation for qPCR, or immunofluorescence staining.
-
Protocol 2: Analysis of PKC Translocation
This protocol describes how to visualize the translocation of PKC from the cytosol to the plasma membrane upon treatment with this compound using immunofluorescence.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a PKC isoform (e.g., anti-PKCα, anti-PKCθ)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat the cells grown on coverslips with this compound (at the predetermined optimal concentration), a vehicle control, and a positive control (PMA, e.g., 100 nM) for a short duration (e.g., 15-30 minutes).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-PKC antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. In untreated cells, PKC should show a diffuse cytosolic staining. Upon treatment with this compound or PMA, a significant portion of the PKC signal should translocate to the plasma membrane.
-
Data Presentation
Table 1: Example Dose-Response of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.5 |
| 1 | 98.2 | ± 5.1 |
| 10 | 95.6 | ± 4.8 |
| 50 | 92.1 | ± 6.2 |
| 100 | 88.4 | ± 5.9 |
Table 2: Example Effect of this compound on Gene Expression
| Gene Target | Fold Change (vs. Vehicle) | p-value |
| c-Fos | 3.2 | < 0.01 |
| COX-2 | 2.5 | < 0.05 |
| IL-6 | 4.1 | < 0.01 |
Visualizations
Caption: Experimental workflow for studying the effects of this compound.
Caption: Simplified diacylglycerol signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion [jstage.jst.go.jp]
- 4. pnas.org [pnas.org]
Dissolving 1-Palmitoyl-3-butyryl-rac-glycerol for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of 1-Palmitoyl-3-butyryl-rac-glycerol, a diacylglycerol containing a long-chain saturated fatty acid (palmitic acid) and a short-chain fatty acid (butyric acid). Proper dissolution and handling are critical for ensuring the accuracy and reproducibility of experimental results in various research applications, including cell culture-based assays and in vivo studies.
Physicochemical Properties and Solubility
This compound is a lipid molecule that is practically insoluble in aqueous solutions. Its solubility is primarily dictated by the hydrophobic nature of its fatty acid chains. Successful dissolution requires the use of organic solvents or the formulation of lipid-based delivery systems. The table below summarizes the expected solubility of this compound in common laboratory solvents, based on the general properties of diacylglycerols.
| Solvent | Solubility Category | Expected Solubility | Notes |
| Aqueous Buffers (e.g., PBS) | Insoluble | < 0.1 mg/mL | Will not form a true solution; may form a suspension with agitation. |
| Ethanol | Soluble | > 10 mg/mL | A common solvent for preparing stock solutions. May require gentle warming. |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 10 mg/mL | Another common solvent for creating concentrated stock solutions for cell culture. |
| Chloroform | Freely Soluble | > 50 mg/mL | Excellent solvent for initial dissolution and handling, particularly for creating lipid films.[1][2] |
| Methanol | Soluble | > 10 mg/mL | Can be used for stock solution preparation, similar to ethanol. |
| Oils (e.g., Corn, Sesame) | Soluble | Variable | Suitable as a vehicle for in vivo oral administration.[3] |
Experimental Protocols
Below are detailed protocols for preparing this compound for both in vitro and in vivo experiments.
Protocol 1: Preparation of a Stock Solution for In Vitro Cell Culture Assays
This protocol describes the preparation of a concentrated stock solution in an organic solvent, which can then be diluted into cell culture media.
Materials:
-
This compound
-
Anhydrous Ethanol or DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Weigh the desired amount of this compound in a sterile, conical-bottom glass vial or a chemical-resistant microcentrifuge tube.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mM).
-
Tightly cap the vial or tube.
-
Vortex the mixture vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, gently warm the solution in a water bath or on a heating block to 37-40°C for 5-10 minutes. Vortex again.
-
Once a clear solution is obtained, the stock solution is ready for use.
-
For cell-based assays, dilute the stock solution into the cell culture medium to the final working concentration immediately before use. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically ≤0.5% for DMSO and ethanol).
-
Store the stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage.
Protocol 2: Preparation of an Aqueous Dispersion using the Lipid Film Hydration Method
This method is suitable for creating a liposomal or micellar suspension of the lipid in an aqueous buffer, which can be useful for certain cell culture applications or biophysical assays.
Materials:
-
This compound
-
Chloroform
-
Sterile glass test tube or round-bottom flask
-
Nitrogen gas stream or vacuum desiccator
-
Aqueous buffer (e.g., PBS or cell culture medium)
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Dissolve the desired amount of this compound in chloroform in a glass test tube or round-bottom flask.[1][2]
-
Evaporate the chloroform under a gentle stream of nitrogen gas or by using a vacuum desiccator to form a thin lipid film on the bottom of the vessel.[1][4]
-
Ensure all residual chloroform has been removed by placing the vessel under high vacuum for at least 1 hour.
-
Add the desired volume of pre-warmed (37°C) aqueous buffer to the lipid film.
-
Hydrate the lipid film by vortexing for 5-10 minutes. The solution will likely appear as a milky suspension.
-
To create smaller, more uniform vesicles, sonicate the suspension in a bath sonicator for 10-15 minutes, or until the suspension becomes more translucent.[1] The temperature of the sonicator bath should be kept above the phase transition temperature of the lipid.
-
The resulting lipid dispersion is now ready for use in experiments.
Protocol 3: Formulation in an Oil-Based Vehicle for In Vivo Oral Gavage
For oral administration in animal studies, this compound can be dissolved in a suitable oil vehicle.
Materials:
-
This compound
-
Corn oil, sesame oil, or other suitable lipid-based vehicle
-
Glass vial
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Weigh the required amount of this compound into a glass vial.
-
Add the calculated volume of the oil vehicle to achieve the target dosage concentration.
-
Vortex the mixture vigorously.
-
For higher concentrations or to ensure homogeneity, gently warm the mixture to approximately 40°C while stirring with a magnetic stirrer until the compound is completely dissolved.
-
Allow the solution to cool to room temperature before administration.
-
Ensure the formulation is homogenous before each administration by vortexing.
Diagrams
Caption: Workflow for preparing this compound.
Caption: Aqueous dispersion preparation via lipid film hydration.
References
Application Notes & Protocols for the Analytical Detection of 1-Palmitoyl-3-butyryl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-3-butyryl-rac-glycerol is a specific diacylglycerol (DAG) molecule of interest in various research fields, including lipidomics, drug delivery, and material science. Accurate and reliable analytical methods are crucial for its detection and quantification in different matrices. These application notes provide detailed protocols for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) or Charged Aerosol Detection (CAD).
Principle of the Method
The primary analytical technique described is RP-HPLC, a powerful method for separating molecules based on their hydrophobicity. In this method, a non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. Molecules with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later than less hydrophobic molecules. The separation of 1,3-diacylglycerol isomers like this compound from their 1,2- counterparts is achievable under optimized conditions.[1][2][3] Detection is performed using a UV detector at a low wavelength (e.g., 205 nm) where the ester linkages of the glycerol backbone absorb light, or with a Charged Aerosol Detector (CAD), which offers near-universal detection for non-volatile analytes.
Experimental Protocols
Sample Preparation
A critical step for accurate quantification is the efficient extraction of this compound from the sample matrix.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
-
HPLC-grade acetonitrile
Protocol:
-
Homogenization: Homogenize the sample (e.g., tissue, cell culture, formulation) in a suitable solvent. For biological matrices, a biphasic extraction is recommended.
-
Lipid Extraction (Folch Method):
-
To 1 volume of the homogenized sample, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex thoroughly for 15 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Solvent Evaporation: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of the HPLC mobile phase (e.g., 100% acetonitrile) to a final concentration suitable for injection (e.g., 5% w/w).[1]
RP-HPLC-UV Method
This protocol outlines the conditions for the separation and detection of this compound using HPLC with UV detection.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
UV/Vis Detector
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | 100% Acetonitrile (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 205 nm |
| Run Time | 30 minutes |
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample or standard solution.
-
Monitor the chromatogram for the elution of this compound. The retention time will be specific to the system and column but will be consistent under identical conditions. Generally, 1,3-diacylglycerols elute earlier than their 1,2-isomers with the same fatty acid composition.[2]
-
For quantification, create a calibration curve using standards of known concentrations.
RP-HPLC-CAD Method
For enhanced sensitivity and for matrices where UV detection might be problematic, a Charged Aerosol Detector can be used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Charged Aerosol Detector (CAD)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Gradient of Acetonitrile and Acetone |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| CAD Nebulizer Temp. | 35°C |
| CAD Evaporation Temp. | 50°C |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared sample or standard solution.
-
The CAD will generate a signal proportional to the mass of the analyte.
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards.
Data Presentation
The following tables summarize hypothetical quantitative data for the detection of this compound using the described HPLC-UV method.
Table 1: Calibration Curve Data for this compound
| Standard Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,500 |
| 50.0 | 759,800 |
| 100.0 | 1,525,000 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | 0.9995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical flow of the analytical method for this compound.
References
Application Notes and Protocols for 1-Palmitoyl-3-butyryl-rac-glycerol in In Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-3-butyryl-rac-glycerol is a synthetic diacylglycerol (DAG) molecule containing a long-chain saturated fatty acid (palmitic acid) at the sn-1 position and a short-chain fatty acid (butyric acid) at the sn-3 position. This asymmetric structure makes it a valuable tool for in vitro enzyme assays, particularly for characterizing the substrate specificity and activity of lipases and other esterases. The enzymatic hydrolysis of this substrate releases palmitic acid and butyric acid, two biologically significant fatty acids that are involved in diverse cellular signaling pathways.
This document provides detailed application notes on the utility of this compound as an enzyme substrate and comprehensive protocols for its use in colorimetric and fluorescent lipase assays.
Application Notes
Substrate for Lipases and Esterases
This compound serves as an effective substrate for various lipases, including pancreatic lipase, lipoprotein lipase, and microbial lipases (e.g., from Candida rugosa and Pseudomonas cepacia). It is also a potential substrate for other carboxylesterases that exhibit activity towards glycerolipids. The distinct chain lengths of the palmitoyl and butyryl residues allow for the investigation of fatty acid selectivity of these enzymes. For instance, enzymes with a preference for short-chain fatty acids may preferentially hydrolyze the butyryl group, while others may show higher activity towards the palmitoyl moiety.
Probing Enzyme Stereospecificity
The racemic nature of this compound allows for the study of the stereospecificity of lipases. Chiral separation and analysis of the hydrolysis products can reveal whether an enzyme preferentially hydrolyzes the sn-1 or sn-3 ester bond of a specific enantiomer.
Source of Bioactive Signaling Molecules
The enzymatic breakdown of this compound releases palmitic acid and butyrate. These molecules are not merely metabolic intermediates but also act as signaling molecules in various cellular processes:
-
Palmitic Acid: This saturated fatty acid is implicated in numerous signaling pathways, including the activation of protein kinase C (PKC), modulation of the NF-κB and MAPK pathways, and has been linked to metabolic diseases and cancer.[1]
-
Butyrate: A short-chain fatty acid and a known histone deacetylase (HDAC) inhibitor, butyrate influences gene expression and downstream signaling cascades. It can activate G-protein coupled receptors like GPR41, GPR43, and GRP109a, and modulate pathways such as PI3K/Akt and Wnt signaling.[2]
The use of this compound in cell-based assays can, therefore, facilitate the study of the downstream effects of these enzymatically released signaling molecules.
Data Presentation
The following table summarizes representative kinetic parameters for various lipases with substrates structurally related to this compound. This data is intended to provide a comparative baseline for researchers designing their own experiments.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference Lipase |
| Porcine Pancreas | Dicaprin (C10:0 DAG) | - | - | Pancreatic Lipase |
| Candida rugosa | Triolein (C18:1 TAG) | - | - | Fungal Lipase |
| Pseudomonas cepacia | Triolein (C18:1 TAG) | - | 5800 U/mg | Microbial Lipase |
| Bovine Milk | EnzChek® Lipase Substrate | 0.00136 | 0.89 µmol/ml/min | Lipoprotein Lipase |
Experimental Protocols
Protocol 1: Colorimetric Lipase Activity Assay
This protocol is adapted from standard colorimetric lipase assay kits and is suitable for determining the activity of lipases using this compound as a substrate. The assay is based on the quantification of free fatty acids released upon hydrolysis.
Materials:
-
This compound
-
Purified lipase (e.g., porcine pancreatic lipase, Candida rugosa lipase)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM CaCl₂ and 1 mM EDTA
-
Triton X-100
-
Color Reagent (e.g., a commercial kit for non-esterified fatty acid quantification)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen color reagent (e.g., 570 nm).
Procedure:
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., chloroform or DMSO).
-
For the working substrate solution, emulsify the stock solution in Assay Buffer containing 0.5% (w/v) Triton X-100 to a final concentration of 1 mM. This can be achieved by sonication or vigorous vortexing.
-
-
Enzyme Preparation:
-
Prepare a stock solution of the lipase in Assay Buffer. The optimal concentration should be determined empirically but a starting point of 1 mg/mL is recommended.
-
Prepare serial dilutions of the enzyme stock solution to determine the linear range of the assay.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 50 µL of the substrate emulsion.
-
Add 20 µL of the enzyme solution (or buffer for blank controls).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Add 150 µL of the Color Reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of the samples.
-
Create a standard curve using a known concentration of palmitic acid or butyric acid.
-
Calculate the concentration of fatty acid released in each sample from the standard curve.
-
Enzyme activity can be expressed as µmol of fatty acid released per minute per mg of enzyme.
-
Protocol 2: Fluorescent Lipase Activity Assay
This protocol utilizes a fluorescence-based method for a more sensitive detection of lipase activity. It employs a coupled enzyme reaction to generate a fluorescent product.
Materials:
-
This compound
-
Purified lipase
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.2
-
Glycerol Kinase
-
Glycerol-3-phosphate oxidase
-
Horseradish Peroxidase (HRP)
-
10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red)
-
ATP
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: 585-595 nm)
Procedure:
-
Substrate Preparation:
-
Prepare a 1 mM emulsion of this compound in Assay Buffer as described in Protocol 1.
-
-
Enzyme and Reagent Preparation:
-
Prepare a stock solution of the lipase in Assay Buffer.
-
Prepare a Reaction Mix containing:
-
50 µM Amplex Red
-
1 U/mL HRP
-
0.2 U/mL Glycerol Kinase
-
0.1 U/mL Glycerol-3-phosphate oxidase
-
1 mM ATP
-
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 50 µL of the substrate emulsion.
-
Add 50 µL of the Reaction Mix.
-
Initiate the reaction by adding 10 µL of the lipase solution (or buffer for blank controls).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank control from the fluorescence of the samples at each time point.
-
Determine the rate of reaction (change in fluorescence per unit time) from the linear portion of the kinetic curve.
-
A glycerol standard curve can be used to quantify the amount of glycerol produced, which is stoichiometric to the hydrolysis of the diacylglycerol.
-
Calculate the enzyme activity in terms of units/mg, where one unit is defined as the amount of enzyme that produces 1 µmol of fluorescent product per minute.
-
Visualizations
Signaling Pathways of Hydrolysis Products
Caption: Signaling pathways of hydrolysis products.
Experimental Workflow for Colorimetric Lipase Assay
Caption: Workflow for the colorimetric lipase assay.
Logical Relationship of Assay Components in Fluorescent Assay
Caption: Coupled reaction for fluorescent lipase assay.
References
Application Notes and Protocols for Studying 1-Palmitoyl-3-butyryl-rac-glycerol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-Palmitoyl-3-butyryl-rac-glycerol is a synthetic diacylglycerol containing palmitic acid and butyric acid. As a potential prodrug of butyrate, it is of significant interest for therapeutic development. Butyrate, a short-chain fatty acid produced by gut microbiota, is a known histone deacetylase (HDAC) inhibitor with demonstrated anti-inflammatory, neuroprotective, and anti-cancer properties. However, its clinical utility is limited by poor oral bioavailability and a short half-life. This compound is designed to overcome these limitations by delivering butyrate more effectively to target tissues.
These application notes provide an overview of the potential therapeutic applications of this compound and detailed protocols for its investigation in various animal models. The methodologies are based on established protocols for studying other butyrate prodrugs and related lipid molecules.
Potential Therapeutic Applications and Mechanisms of Action
This compound is anticipated to be hydrolyzed by endogenous lipases, releasing palmitic acid and butyric acid. Butyric acid is the primary active metabolite, exerting its therapeutic effects through multiple mechanisms:
-
HDAC Inhibition: Butyrate inhibits class I and IIa histone deacetylases, leading to hyperacetylation of histones and other proteins. This results in chromatin relaxation and altered gene expression, promoting cell differentiation, cell cycle arrest, and apoptosis in cancer cells.
-
GPCR Agonism: Butyrate is an agonist for several G-protein coupled receptors (GPCRs), including GPR109A and GPR43, which are involved in modulating inflammatory responses.
-
Metabolic Regulation: Butyrate serves as an energy source for colonocytes and can influence systemic metabolism.
The palmitoyl moiety may enhance the molecule's lipophilicity, potentially improving its absorption and tissue distribution.
Animal Models for Preclinical Evaluation
The following are potential animal models for investigating the therapeutic efficacy of this compound in various disease contexts.
Neurodegenerative Disease Models
Rationale: Butyrate has shown neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and Huntington's disease. These effects are attributed to its anti-inflammatory and neurotrophic properties.
-
Alzheimer's Disease (AD):
-
Animal Model: APP/PS1 transgenic mice, 5XFAD transgenic mice. These models develop age-dependent amyloid-β (Aβ) plaques and cognitive deficits.
-
Therapeutic Hypothesis: this compound will deliver butyrate to the brain, reducing neuroinflammation, decreasing Aβ load, and improving cognitive function.
-
-
Parkinson's Disease (PD):
-
Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of nigrostriatal dopamine depletion.
-
Therapeutic Hypothesis: this compound will protect dopaminergic neurons from MPTP-induced toxicity and reduce motor deficits.
-
-
Huntington's Disease (HD):
-
Animal Model: R6/2 transgenic mouse model, which expresses a fragment of the human huntingtin gene with an expanded polyglutamine tract.
-
Therapeutic Hypothesis: this compound will improve motor function and extend lifespan by reducing huntingtin aggregation and neuroinflammation.
-
Cancer Models
Rationale: Butyrate's HDAC inhibitory activity can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
-
Solid Tumors (e.g., Colon, Breast, Prostate):
-
Animal Model: Xenograft models using human cancer cell lines (e.g., HCT-116 for colon cancer, MDA-MB-231 for breast cancer) implanted subcutaneously in immunodeficient mice (e.g., nude or SCID mice).
-
Therapeutic Hypothesis: this compound will inhibit tumor growth and may enhance the efficacy of standard chemotherapy agents.
-
-
Hematological Malignancies (e.g., Leukemia):
-
Animal Model: Systemic dissemination models where leukemia cells (e.g., HL-60) are injected intravenously into immunodeficient mice.
-
Therapeutic Hypothesis: this compound will reduce tumor burden in the bone marrow and peripheral blood.
-
Metabolic Disorder Models
Rationale: Butyrate can improve insulin sensitivity and reduce obesity-related inflammation.
-
Type 2 Diabetes and Obesity:
-
Animal Model: Diet-induced obesity (DIO) mice (e.g., C57BL/6J mice fed a high-fat diet) or genetic models like db/db mice.
-
Therapeutic Hypothesis: this compound will improve glucose tolerance, reduce body weight gain, and decrease markers of inflammation and insulin resistance.
-
Experimental Protocols
Protocol 1: Evaluation of this compound in an Alzheimer's Disease Mouse Model
Objective: To assess the efficacy of this compound in improving cognitive function and reducing AD-related pathology in 5XFAD mice.
Materials:
-
5XFAD transgenic mice and wild-type littermates (6 months of age)
-
This compound
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Morris Water Maze apparatus
-
ELISA kits for Aβ40 and Aβ42
-
Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-Iba1, anti-GFAP)
Procedure:
-
Animal Grouping and Dosing:
-
Randomly assign mice to four groups (n=10-12 per group):
-
Group 1: Wild-type + Vehicle
-
Group 2: 5XFAD + Vehicle
-
Group 3: 5XFAD + this compound (Low Dose, e.g., 50 mg/kg)
-
Group 4: 5XFAD + this compound (High Dose, e.g., 200 mg/kg)
-
-
Administer treatment daily via oral gavage for 12 weeks.
-
-
Behavioral Testing (Morris Water Maze):
-
Perform the Morris Water Maze test during the last week of treatment to assess spatial learning and memory.
-
Acquisition Phase: Train mice to find a hidden platform for 5 consecutive days (4 trials per day). Record escape latency and path length.
-
Probe Trial: On day 6, remove the platform and allow mice to swim for 60 seconds. Record the time spent in the target quadrant.
-
-
Tissue Collection and Processing:
-
At the end of the study, euthanize mice and perfuse with saline.
-
Collect brains. Hemisect one hemisphere for biochemical analysis and fix the other for immunohistochemistry.
-
-
Biochemical Analysis:
-
Homogenize brain tissue and measure levels of soluble and insoluble Aβ40 and Aβ42 using ELISA.
-
-
Immunohistochemistry:
-
Stain brain sections for Aβ plaques, microglia (Iba1), and astrocytes (GFAP) to assess plaque load and neuroinflammation.
-
Data Presentation:
Table 1: Effects of this compound on Cognitive Performance and Aβ Load in 5XFAD Mice
| Treatment Group | Escape Latency (Day 5, s) | Time in Target Quadrant (s) | Insoluble Aβ42 (pg/mg protein) |
| Wild-type + Vehicle | 15.2 ± 2.1 | 25.8 ± 3.5 | 50.1 ± 8.2 |
| 5XFAD + Vehicle | 45.6 ± 5.3 | 10.1 ± 2.0 | 1520.4 ± 210.7 |
| 5XFAD + Low Dose | 30.1 ± 4.8 | 18.5 ± 2.9 | 985.6 ± 150.3 |
| 5XFAD + High Dose | 22.5 ± 3.9 | 22.3 ± 3.1 | 750.2 ± 125.9** |
| p < 0.05, *p < 0.01 compared to 5XFAD + Vehicle. Data are presented as mean ± SEM. |
Experimental Workflow:
Application Note: Quantitative Analysis of 1-Palmitoyl-3-butyryl-rac-glycerol using LC-MS/MS
Introduction
1-Palmitoyl-3-butyryl-rac-glycerol is a specific 1,3-diacylglycerol (DAG) of interest in various research fields, including lipid metabolism and drug development. Accurate quantification of DAG isomers is challenging due to their identical mass and similar physicochemical properties. This application note presents a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology involves a derivatization step to enable the chromatographic separation of 1,3- and 1,2-DAG isomers and to enhance ionization efficiency, followed by detection using Multiple Reaction Monitoring (MRM).
Principle
The accurate quantification of 1,3-diacylglycerols (1,3-DAGs) by mass spectrometry can be challenging due to their neutral nature and the difficulty in distinguishing them from their 1,2-DAG isomers. To overcome these challenges, a derivatization strategy is often employed. In this protocol, the free hydroxyl group of the diacylglycerol is derivatized, which serves two main purposes: it improves the ionization efficiency for mass spectrometry analysis and allows for the chromatographic separation of the 1,2- and 1,3-isomers. Following derivatization, the sample is analyzed by LC-MS/MS. The chromatographic separation is typically achieved on a normal-phase or reversed-phase column. The mass spectrometer is operated in positive ion mode, and quantification is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the derivatized analyte. An internal standard, ideally a stable isotope-labeled version of the analyte or a structurally similar compound, is used to correct for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
1. Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., 1,3-dipalmitoyl-d5-glycerol or a suitable odd-chain 1,3-DAG)
-
Chloroform, Methanol, Isopropanol, Acetonitrile (HPLC or LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Acetate
-
Formic Acid
-
2,4-difluorophenyl isocyanate (DFPI) or N,N-dimethylglycine (DMG) for derivatization
-
Pyridine or other suitable catalyst for derivatization
-
Biological matrix (e.g., plasma, tissue homogenate)
2. Sample Preparation: Lipid Extraction
A modified Bligh and Dyer extraction is a common method for extracting lipids from biological samples.[1]
-
To 100 µL of sample (e.g., plasma or tissue homogenate), add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Add an appropriate amount of internal standard.
-
Vortex the mixture for 5 minutes at room temperature.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of water and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen gas.
3. Derivatization
Derivatization of the free hydroxyl group is crucial for separating 1,3-DAGs from 1,2-DAGs and for improving MS sensitivity.[2] Using 2,4-difluorophenyl isocyanate (DFPI) to form a diacyl urethane derivative is one effective method.[2]
-
Reconstitute the dried lipid extract in 50 µL of a suitable solvent like toluene.
-
Add 5 µL of a 10% solution of 2,4-difluorophenyl isocyanate in toluene.
-
Add 1 µL of pyridine as a catalyst.
-
Seal the vial and heat at 60°C for 1 hour.
-
After cooling to room temperature, dry the reaction mixture under nitrogen.
-
Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions
Chromatographic separation of the derivatized DAGs can be achieved using either normal-phase or reversed-phase chromatography.
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 mm × 150 mm) is often suitable.[3]
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B should be optimized to achieve separation of the target analyte from other lipid species.
-
Injection Volume: 5 µL.
-
Column Temperature: 50°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The specific precursor and product ions for the derivatized this compound and the internal standard need to be determined by direct infusion of the standards. For the DFPI derivative, a characteristic neutral loss of the difluorophenyl carbamic acid can be monitored.[2]
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument and analyte to achieve maximum sensitivity.
-
Data Presentation
The quantitative data should be summarized in tables for clear comparison.
Table 1: Optimized MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Derivatized this compound | To be determined | To be determined | 100 | Optimized value |
| Internal Standard | To be determined | To be determined | 100 | Optimized value |
Table 2: Quantitative Results from a Sample Set
| Sample ID | Analyte Concentration (ng/mL) | %RSD (n=3) |
| Control Group 1 | 15.2 | 4.5 |
| Control Group 2 | 18.9 | 3.8 |
| Treatment Group 1 | 45.7 | 5.1 |
| Treatment Group 2 | 52.1 | 4.2 |
| Quality Control Low | 20.5 | 6.2 |
| Quality Control High | 85.3 | 3.5 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
Caption: Logical relationship between analytical challenges and methodological solutions.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound by LC-MS/MS. The key steps of lipid extraction, chemical derivatization, and optimized LC-MS/MS parameters are detailed. This method offers the specificity and sensitivity required for accurate determination in complex biological samples, which is essential for advancing research in lipidomics and related fields.
References
- 1. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
Application Note and Protocol for the Laboratory Synthesis of 1-Palmitoyl-3-butyryl-rac-glycerol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mixed-acid triglycerides are of significant interest in the fields of biochemistry, nutrition, and pharmacology due to their specific physical properties and metabolic fates. 1-Palmitoyl-3-butyryl-rac-glycerol is a specific mixed-acid diacylglycerol containing a long-chain saturated fatty acid (palmitic acid) at the sn-1 position and a short-chain fatty acid (butyric acid) at the sn-3 position. The synthesis of such specific acylglycerols in the laboratory requires a strategic approach to ensure the correct placement of the fatty acid chains on the glycerol backbone. This document provides a detailed protocol for the chemical synthesis of this compound, intended for research and development purposes. The protocol is based on a two-step acylation of a protected glycerol backbone to ensure regioselectivity.
Materials and Reagents
The following table summarizes the key reagents and their relevant properties for this synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| rac-1,3-Benzylidene-glycerol | C₁₀H₁₂O₃ | 180.20 | 81-83 | 155 (4 mmHg) | Soluble in organic solvents |
| Palmitoyl chloride | C₁₆H₃₁ClO | 274.87 | 11-12 | 199 (15 mmHg) | Reacts with water; soluble in ethers, chloroform |
| Butyryl chloride | C₄H₇ClO | 106.55 | -89 | 102 | Reacts with water; soluble in ether, chloroform |
| Pyridine | C₅H₅N | 79.10 | -42 | 115 | Miscible with water and organic solvents |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Immiscible with water; soluble in organic solvents |
| Boron trichloride (1M in DCM) | BCl₃ | 117.17 | -107.3 | 12.5 | Reacts with water |
| Product | |||||
| This compound | C₂₃H₄₄O₅ | 400.60 | Estimated solid | - | Soluble in chloroform, ether, hot ethanol |
Experimental Protocol
This synthesis is a multi-step process involving the protection of the glycerol backbone, sequential acylation, and final deprotection.
Step 1: Synthesis of 1-Palmitoyl-2-hydroxy-3-benzylidene-rac-glycerol
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve rac-1,3-benzylidene-glycerol (1.80 g, 10 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Add anhydrous pyridine (0.87 mL, 11 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of palmitoyl chloride (2.75 g, 10 mmol) in 20 mL of anhydrous DCM to the stirred mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.
-
Upon completion, quench the reaction by adding 50 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate to yield pure 1-palmitoyl-2-hydroxy-3-benzylidene-rac-glycerol.
Step 2: Synthesis of 1-Palmitoyl-3-butyryl-2-hydroxy-3-benzylidene-rac-glycerol
-
Dissolve the purified product from Step 1 (10 mmol) in 100 mL of anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Add anhydrous pyridine (0.87 mL, 11 mmol) and cool the solution to 0 °C.
-
Slowly add a solution of butyryl chloride (1.07 g, 10 mmol) in 20 mL of anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Work up the reaction as described in Step 1 (points 6-9).
-
Purify the product by column chromatography.
Step 3: Deprotection to Yield this compound
-
Dissolve the purified product from Step 2 (10 mmol) in 100 mL of anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of boron trichloride in DCM (12 mL, 12 mmol) to the stirred solution.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of 20 mL of methanol.
-
Allow the mixture to warm to room temperature and then add 50 mL of water.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the final product, this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
Visualizations
The following diagrams illustrate the experimental workflow and the chemical synthesis strategy.
Caption: Workflow for the synthesis of this compound.
Caption: Strategy for the regioselective synthesis of the target molecule.
Application of 1-Palmitoyl-3-butyryl-rac-glycerol in Neuroscience Research: A Review of Available Information
Initial searches for the direct application of 1-Palmitoyl-3-butyryl-rac-glycerol in neuroscience research have yielded limited specific results. The current body of scientific literature does not contain detailed studies, quantitative data, or established experimental protocols regarding its specific mechanisms of action or signaling pathways within a neurological context. The information available primarily pertains to its chemical properties and its availability from commercial suppliers for general research purposes.
While direct evidence is lacking, the constituent components of this compound—palmitic acid and a butyryl group—have been individually studied in neuroscience. Palmitic acid, a common saturated fatty acid, is known to be involved in various cellular processes, including protein palmitoylation, which plays a role in synaptic plasticity and neuronal development. Butyrate, a short-chain fatty acid, has been investigated for its neuroprotective effects, potentially through histone deacetylase (HDAC) inhibition and modulation of inflammatory responses. However, it is crucial to note that the effects of these individual components may not be directly extrapolated to the compound this compound.
A study utilizing a structurally similar compound, 1-[1-¹¹C]-butyryl-2-palmitoyl-rac-glycerol, employed it as a tracer for positron emission tomography (PET) to image second messenger signaling in the context of ischemic stroke. This suggests a potential, yet unexplored, utility for related diacylglycerol molecules in neuroimaging and the study of signal transduction pathways in neurological disorders.
General Workflow for Investigating Novel Compounds in Neuroscience
For researchers interested in exploring the potential applications of this compound in neuroscience, a general experimental workflow can be proposed. This workflow is hypothetical and would require significant adaptation based on preliminary findings.
Caption: A generalized workflow for the preclinical evaluation of a novel compound in neuroscience research.
Hypothetical Signaling Pathway Involvement
Based on the known roles of related lipid molecules in cellular signaling, one could hypothesize the involvement of this compound in pathways such as the protein kinase C (PKC) pathway. Diacylglycerols are known second messengers that can activate PKC isoforms, which in turn regulate a multitude of cellular processes in neurons, including neurotransmitter release, ion channel modulation, and gene expression.
Caption: A hypothetical signaling cascade involving a diacylglycerol as a second messenger.
Conclusion
At present, there is a significant gap in the scientific literature regarding the specific application of this compound in neuroscience research. The information provided here is based on the known functions of its constituent parts and related molecules and should be considered speculative. Further research is required to elucidate the potential roles, mechanisms of action, and therapeutic utility of this compound in the context of neurological health and disease. Researchers are encouraged to conduct foundational in vitro and in vivo studies to establish a scientific basis for its use.
Application Notes and Protocols for 1-Palmitoyl-3-butyryl-rac-glycerol as a Lipase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-3-butyryl-rac-glycerol is a diacylglycerol (DAG) molecule containing a long-chain saturated fatty acid (palmitic acid) at the sn-1 position and a short-chain fatty acid (butyric acid) at the sn-3 position. This asymmetric structure makes it a valuable substrate for investigating the positional specificity and selectivity of lipases (triacylglycerol acylhydrolases, EC 3.1.1.3). Lipases are critical enzymes in lipid metabolism and are significant targets in drug development for conditions such as obesity, pancreatitis, and metabolic disorders. The use of specific DAG isomers allows for the detailed characterization of lipase activity, aiding in the screening of lipase inhibitors and the study of enzyme kinetics.
These application notes provide detailed protocols for utilizing this compound to measure lipase activity through various established methods, including pH-stat titration, chromatographic analysis, and colorimetric assays.
Data Presentation
Quantitative kinetic data for lipase activity is highly dependent on the specific lipase, its source (microbial, pancreatic, etc.), and the precise assay conditions (pH, temperature, emulsifier). While specific kinetic constants for this compound are not extensively reported in the literature, the following table outlines the key parameters that should be determined and provides hypothetical example values for different classes of lipases to illustrate expected variations.
| Parameter | Pancreatic Lipase (example) | Gastric Lipase (example) | Microbial Lipase (e.g., from Candida rugosa) (example) |
| Optimal pH | 8.0 - 9.0 | 4.0 - 6.0 | 5.0 - 7.0 |
| Optimal Temperature | 37 °C | 37 °C | 30 - 40 °C |
| Michaelis Constant (Km) | 1 - 5 mM | 2 - 8 mM | 0.5 - 10 mM |
| Maximum Velocity (Vmax) | Enzyme and condition-specific | Enzyme and condition-specific | Enzyme and condition-specific |
| Required Cofactors | Colipase, Ca2+, Bile Salts | None | Often none |
Note: The values presented are illustrative examples for diacylglycerol substrates and should be experimentally determined for this compound with the specific lipase under investigation.
Experimental Protocols
Protocol 1: Lipase Activity Assay using pH-Stat Titration
This method provides a continuous measurement of lipase activity by titrating the fatty acids released during the hydrolysis of this compound. The rate of addition of alkali required to maintain a constant pH is directly proportional to the rate of the enzymatic reaction.
Materials:
-
This compound
-
Purified lipase
-
pH-stat titrator equipped with a thermostated reaction vessel and a micro-burette
-
Triton X-100 or Gum Arabic for emulsification
-
Sodium hydroxide (NaOH) solution (e.g., 0.01 - 0.05 M), standardized
-
Reaction buffer (e.g., Tris-HCl, Phosphate buffer) appropriate for the lipase's optimal pH
-
Calcium chloride (CaCl2) solution (if required by the lipase)
-
Nitrogen gas supply
Procedure:
-
Substrate Emulsion Preparation:
-
Dissolve a known amount of this compound in a minimal amount of a suitable solvent (e.g., chloroform/methanol).
-
Add an aqueous solution of an emulsifier (e.g., 5% Triton X-100).
-
Remove the organic solvent under a stream of nitrogen, followed by vacuum desiccation.
-
Add the reaction buffer to the desired final substrate concentration (e.g., 1-10 mM) and emulsify by sonication on ice until a stable, milky emulsion is formed.
-
-
Assay Setup:
-
Add a defined volume of the substrate emulsion to the thermostated reaction vessel of the pH-stat.
-
If required, add cofactors like CaCl2 to the reaction mixture.
-
Adjust the temperature to the optimal value for the lipase (e.g., 37°C).
-
Gently bubble nitrogen gas over the surface of the reaction mixture to prevent atmospheric CO2 from dissolving and affecting the pH.
-
Calibrate the pH electrode and set the pH-stat to maintain the optimal pH for the lipase.
-
-
Enzymatic Reaction and Data Acquisition:
-
Initiate the reaction by adding a small, known amount of the lipase solution to the reaction vessel.
-
The pH-stat will automatically start titrating the released butyric and palmitic acids with the NaOH solution to maintain the set pH.
-
Record the volume of NaOH consumed over time. The initial linear rate of NaOH consumption corresponds to the initial velocity of the reaction.
-
-
Calculation of Lipase Activity:
-
One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of fatty acid per minute under the specified conditions.
-
Activity (µmol/min/mg enzyme) = (Rate of NaOH addition (L/min) × Concentration of NaOH (mol/L) × 106) / Amount of enzyme (mg).
-
Protocol 2: Endpoint Lipase Activity Assay using GC/HPLC Analysis
This method quantifies the depletion of the substrate and the appearance of hydrolysis products (1-palmitoyl-glycerol, 3-butyryl-glycerol, glycerol, palmitic acid, and butyric acid) at one or more time points. It is highly specific and provides detailed information on the reaction's progress and potential side reactions.
Materials:
-
This compound
-
Purified lipase
-
Thermostated shaker or water bath
-
Reaction buffer with emulsifier (as described in Protocol 1)
-
Quenching solution (e.g., a mixture of chloroform/methanol/HCl)
-
Internal standard (e.g., a fatty acid or acylglycerol not present in the reaction, such as heptadecanoic acid)
-
Derivatizing agent for GC analysis (e.g., BSTFA with TMCS)
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatograph (HPLC) with an Evaporative Light Scattering Detector (ELSD) or UV detector (for derivatized products).
Procedure:
-
Reaction Setup:
-
Prepare the substrate emulsion as described in Protocol 1.
-
In a series of reaction tubes, add the substrate emulsion and equilibrate at the optimal temperature.
-
Initiate the reaction in each tube by adding the lipase solution. Start a timer.
-
-
Reaction Quenching:
-
At predetermined time points (e.g., 0, 2, 5, 10, 20 minutes), stop the reaction in one of the tubes by adding the quenching solution. The zero-minute time point serves as the blank.
-
Add a known amount of the internal standard to each tube for accurate quantification.
-
-
Lipid Extraction and Sample Preparation:
-
Perform a lipid extraction (e.g., Folch or Bligh-Dyer method) to separate the lipids from the aqueous phase.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
For GC analysis: Derivatize the dried lipid extract to convert fatty acids and acylglycerols into their volatile trimethylsilyl (TMS) esters.
-
For HPLC analysis: Re-dissolve the dried extract in a suitable mobile phase.
-
-
Chromatographic Analysis:
-
Inject the prepared samples into the GC or HPLC system.
-
Use an appropriate temperature program (for GC) or solvent gradient (for HPLC) to separate the substrate, products, and the internal standard.
-
Identify the peaks based on the retention times of authentic standards.
-
-
Data Analysis and Activity Calculation:
-
Quantify the amount of each compound by comparing its peak area to that of the internal standard and using a calibration curve.
-
Calculate the amount of substrate consumed or product formed over time.
-
Determine the initial reaction rate from the linear portion of the product formation (or substrate consumption) versus time plot.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for lipase activity assay.
Lipase Hydrolysis of this compound
Caption: Positional specificity of lipase hydrolysis.
Troubleshooting & Optimization
improving 1-Palmitoyl-3-butyryl-rac-glycerol solubility in aqueous buffer
Welcome to the technical support center for 1-Palmitoyl-3-butyryl-rac-glycerol (PBG). This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of PBG in aqueous buffers. As a diacylglycerol, PBG is inherently lipophilic and exhibits very low solubility in aqueous solutions, which can present challenges for in vitro and cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PBG) and why is its aqueous solubility low?
A1: this compound is a diacylglycerol (DAG) comprised of a glycerol backbone with a palmitic acid at the sn-1 position and a butyric acid at the sn-3 position.[1] The long hydrocarbon chain of palmitic acid gives the molecule a predominantly non-polar, hydrophobic character, leading to poor solubility in polar solvents like water and aqueous buffers.
Q2: What are the primary methods for improving the solubility of PBG in aqueous buffers?
A2: The three main strategies for dispersing lipids like PBG into aqueous solutions are:
-
Co-solvents: Using a water-miscible organic solvent to first dissolve the lipid before diluting it into the aqueous buffer.
-
Surfactants/Detergents: Employing amphiphilic molecules that can form micelles to encapsulate the hydrophobic PBG, allowing it to be dispersed in water.[2][3]
-
Cyclodextrins: Utilizing cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior to form inclusion complexes with PBG, thereby increasing its aqueous solubility.[4][5]
Q3: How do I choose the best solubilization method for my experiment?
A3: The choice of method depends on your specific application.
-
For cell-based assays: The toxicity of the solubilizing agent is a major concern. Low concentrations of ethanol or DMSO, or the use of biocompatible cyclodextrins like HP-β-CD, are often preferred.
-
For in vitro enzyme assays: The solubilizing agent should not interfere with enzyme activity. Non-ionic detergents like Triton X-100 are often used, but their compatibility with your specific enzyme must be verified.[3]
-
For formulation and drug delivery studies: Cyclodextrins and various biocompatible surfactants are commonly used to enhance the bioavailability of poorly soluble compounds.[6]
The following diagram provides a decision-making workflow.
Troubleshooting Guide
| Problem / Observation | Possible Cause | Recommended Solution |
| PBG immediately precipitates when added to the aqueous buffer. | The concentration of PBG exceeds its solubility limit in the final solution. The organic solvent concentration is too low to maintain solubility. | 1. Decrease PBG Concentration: Try working with a lower final concentration of PBG. 2. Optimize Co-solvent Method: Ensure the PBG is fully dissolved in the organic solvent first. Add this stock solution to the buffer slowly while vortexing vigorously.[2][7] 3. Use a Stronger Method: Switch to a surfactant or cyclodextrin-based method which can encapsulate the lipid.[4][8] |
| The final solution is cloudy or appears as a milky emulsion. | The PBG is not fully solubilized and is forming a suspension of lipid droplets. This is common with mechanical dispersion or insufficient solubilizing agent. | 1. Increase Solubilizer Concentration: Gradually increase the concentration of the surfactant or cyclodextrin. 2. Apply Energy: Use sonication (bath or probe) and/or gentle warming (e.g., 40-50°C) to aid dispersion and break down lipid aggregates.[9] 3. Check CMC: If using a surfactant, ensure its concentration is above the Critical Micelle Concentration (CMC) to allow for micelle formation.[2] |
| My experimental results are inconsistent or not reproducible. | Incomplete solubilization leads to variable concentrations of available PBG in each experiment. The solubilizing agent may be interfering with the assay. | 1. Ensure Complete Dissolution: Visually inspect the solution for any precipitate or cloudiness before each use. If precipitates form upon storage, they must be redissolved, potentially with warming and sonication.[9] 2. Run Vehicle Controls: Always include a control group with the solubilizing agent (e.g., buffer with 0.1% ethanol) but without PBG to account for any effects of the vehicle itself. 3. Prepare Fresh Solutions: Lipid solutions can be unstable. It is best practice to prepare fresh solutions of PBG for each experiment. |
| I am observing cytotoxicity in my cell-based assay. | The organic solvent (e.g., DMSO, ethanol) or the surfactant used is toxic to the cells at the concentration used. | 1. Reduce Vehicle Concentration: Keep the final concentration of organic solvents as low as possible, typically well below 0.5% (v/v). 2. Switch to a Biocompatible Agent: Use a less toxic solubilizer like Hydroxypropyl-β-cyclodextrin (HP-β-CD).[5] 3. Perform a Dose-Response Test: Test the toxicity of the vehicle alone on your cells to determine a safe concentration range. |
Comparison of Solubilization Methods
| Method | Principle | Advantages | Disadvantages | Common Agents |
| Co-Solvency | Dissolving the lipid in a water-miscible organic solvent, then diluting into the aqueous phase. | Simple and quick protocol. | Limited solubilization capacity upon dilution; potential for precipitation. The solvent may be toxic to cells or interfere with assays. | Ethanol, Dimethyl sulfoxide (DMSO), PEG300 |
| Surfactant/Detergent Dispersion | Amphiphilic molecules form micelles that encapsulate the lipid, dispersing it in the aqueous phase.[2][8] | High solubilization capacity. Can form stable dispersions. | Can be cytotoxic. May interfere with protein function or cell membranes. Can be difficult to remove.[10] | Tween 80, Triton X-100, Cremophor EL, Solutol HS-15[1][3] |
| Cyclodextrin Complexation | Cyclic oligosaccharides with a hydrophobic core encapsulate the lipid, while the hydrophilic exterior allows it to dissolve in water.[4] | Generally low toxicity and biocompatible.[6] Forms a true solution. Can improve bioavailability. | Solubilization capacity is dependent on the specific cyclodextrin and the guest molecule. Can be more expensive than other methods. | HP-β-CD (Hydroxypropyl-β-cyclodextrin), SBE-β-CD (Sulfobutylether-β-cyclodextrin)[1][4] |
Detailed Experimental Protocols
Protocol 1: Solubilization using a Co-Solvent (Ethanol)
This method is suitable for achieving low micromolar concentrations of PBG for initial screening purposes.
Materials:
-
This compound (PBG)
-
Ethanol (200 proof, anhydrous)
-
Target aqueous buffer (e.g., PBS, Tris)
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Prepare a high-concentration stock solution of PBG in ethanol (e.g., 10-50 mM). Ensure the PBG is completely dissolved. Gentle warming (40-50°C) or brief sonication may be necessary.
-
In a separate tube, add the required volume of your target aqueous buffer.
-
While vigorously vortexing the buffer, slowly add the required volume of the PBG/ethanol stock solution to achieve the final desired concentration. Note: The final ethanol concentration should ideally be kept below 0.5% (v/v) to minimize effects on biological systems.[2]
-
Continue to vortex for another 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it may indicate that the solubility limit has been exceeded.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diacylglycerol partitioning and mixing in detergent micelles: relevance to enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. touroscholar.touro.edu [touroscholar.touro.edu]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Surfactants in membrane solubilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 1-Palmitoyl-3-butyryl-rac-glycerol Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered during experiments with 1-Palmitoyl-3-butyryl-rac-glycerol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Commercially available this compound is typically of high purity (>98%). However, trace amounts of impurities can arise from the synthesis and purification process. These may include:
-
Positional Isomers: The most significant impurity is often the corresponding 1,2- or 2,3-diacylglycerol isomer, formed via acyl migration.[1][2][3]
-
Reaction Intermediates and Byproducts: Trace amounts of monoacylglycerols (1-palmitoyl-glycerol, 1-butyryl-glycerol), triacylglycerols, and free fatty acids (palmitic acid, butyric acid) may be present.[2][4]
-
Residual Solvents and Catalysts: Depending on the purification method, trace levels of solvents or catalysts used during synthesis might remain.
Q2: How can I assess the purity and integrity of my this compound sample?
A2: It is crucial to verify the purity of your sample before starting experiments. Thin-Layer Chromatography (TLC) is a straightforward method for a quick purity check. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is recommended.
| Analytical Technique | Purpose | Common Observations and Potential Artifacts |
| TLC | Rapid purity assessment and separation of lipid classes. | Co-migration of 1,2- and 1,3-diacylglycerol isomers can occur. Streaking may indicate sample overload or degradation.[5][6][7] |
| HPLC | Quantification of purity and separation of isomers. | Isocratic elution can be used to separate disaturated species. Peak tailing or broadening might suggest interactions with the column matrix.[8] |
| GC-MS | Fatty acid composition analysis after derivatization. | In-source fragmentation can lead to misinterpretation of the molecular species.[9][10] |
| LC-MS | Direct analysis of molecular species. | Adduct formation (e.g., with sodium or ammonium) is common. In-source fragmentation of triacylglycerols can generate ions that mimic diacylglycerols.[9][11][12] |
Q3: My experimental results are inconsistent. What are the potential handling and preparation artifacts?
A3: Inconsistent results often stem from the lipophilic nature of this compound and its limited solubility in aqueous buffers.
-
Incomplete Solubilization: The compound is only slightly soluble in chloroform and methanol.[13][14] In aqueous media used for cell culture or enzymatic assays, it can form micelles or precipitate, leading to inaccurate concentrations and poor bioavailability.[15][16]
-
Use of Solvents/Detergents: While necessary for solubilization, solvents like DMSO or detergents like Triton X-100 can have their own biological effects and may interfere with your assay.[15][16] It is essential to include appropriate vehicle controls in your experiments.
-
Adsorption to Surfaces: Lipophilic compounds can adsorb to plasticware. Using low-adhesion microplates and pipette tips can minimize this issue.
Troubleshooting Guides
Issue 1: Unexpected Biological Activity or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Acyl Migration: Your 1,3-diacylglycerol may have isomerized to 1,2-diacylglycerol, which can have different signaling properties, for instance, in the activation of Protein Kinase C (PKC).[1][3] | 1. Verify the isomeric purity of your compound using HPLC or a specialized TLC method. 2. Store the compound at -20°C in a dry environment to minimize acyl migration.[17] 3. Avoid prolonged incubation at elevated temperatures or in acidic/basic solutions during sample preparation.[18] |
| Metabolic Conversion: The compound can be hydrolyzed by cellular lipases, releasing palmitic acid and butyric acid. These metabolites have their own biological activities. Butyrate, a short-chain fatty acid, is a known histone deacetylase (HDAC) inhibitor and signaling molecule.[19][20][21][22] | 1. Run parallel experiments with palmitic acid and butyric acid alone and in combination to assess their individual contributions to the observed effect. 2. Use lipase inhibitors (if compatible with your experimental system) to reduce the breakdown of the parent compound. 3. Analyze cell lysates or media for the presence of the fatty acid metabolites using GC-MS or LC-MS. |
| Contamination with Endotoxins: If working with immune cells, endotoxin contamination can lead to non-specific activation. | 1. Use endotoxin-free reagents and sterile techniques. 2. Test your compound stock solution for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. |
Issue 2: Poor Reproducibility in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Inconsistent Compound Delivery: Due to low aqueous solubility, the effective concentration of the compound delivered to the cells may vary between experiments.[15] | 1. Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) for each experiment. 2. When diluting into aqueous media, vortex or sonicate vigorously to ensure a fine dispersion. 3. Consider using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to improve solubility and delivery.[15] 4. Visually inspect the culture media for any signs of precipitation after adding the compound. |
| Cell Density and Health: The metabolic state and density of cells can influence their response to lipid treatments. | 1. Standardize cell seeding density and ensure consistent growth phases across experiments. 2. Perform a cell viability assay (e.g., MTT or LDH) to ensure the compound is not causing cytotoxicity at the concentrations used. |
Issue 3: Artifacts in Analytical Measurements (TLC, HPLC, MS)
| Possible Cause | Troubleshooting Step |
| Acyl Migration During Analysis: High temperatures in GC injectors or acidic/basic conditions during sample preparation can induce acyl migration.[1][18] | 1. Use lower injector temperatures for GC analysis. 2. Maintain neutral pH during extraction and sample preparation. 3. Analyze samples promptly after preparation. |
| In-Source Fragmentation in Mass Spectrometry: Energetic ionization techniques can cause fragmentation of the parent molecule, leading to misidentification.[9][10][11] | 1. Use a "soft" ionization technique like Electrospray Ionization (ESI) if possible. 2. Optimize the fragmentation voltage and other source parameters to minimize in-source fragmentation.[23] 3. Analyze a pure standard to identify characteristic fragment ions. |
| Co-elution in Chromatography: 1,2- and 1,3-diacylglycerol isomers may co-elute in non-specialized chromatographic systems.[5] | 1. Use a well-established mobile phase for separating diacylglycerol isomers on TLC (e.g., hexane:diethyl ether:formic acid).[5] 2. For HPLC, consider using a silver ion column or a reverse-phase column with an optimized mobile phase for isomer separation. |
Experimental Protocols & Visualizations
Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 TLC plates.
-
Sample Application: Dissolve a small amount of this compound in chloroform. Spot a small volume onto the TLC plate baseline. Also spot standards for 1,2-diacylglycerols, monoacylglycerols, and free fatty acids if available.
-
Mobile Phase: Prepare a solvent system of hexane:diethyl ether:acetic acid (e.g., in a ratio of 70:30:1, v/v/v).
-
Development: Place the TLC plate in a chamber saturated with the mobile phase and allow the solvent front to move up the plate.
-
Visualization: After drying the plate, visualize the spots by spraying with a reagent like 10% sulfuric acid in methanol followed by heating, or by using phosphomolybdic acid.[7] The different lipid classes will have distinct Rf values.
Potential Metabolic Pathway of this compound in Cells
The primary metabolic pathway involves the hydrolysis of the ester bonds by intracellular lipases, releasing the constituent fatty acids and glycerol.
Troubleshooting Logic for Inconsistent Experimental Results
This diagram outlines a logical flow for troubleshooting inconsistent results in experiments involving this compound.
References
- 1. Preliminary Study on Acyl Incorporation and Migration in the Production of 1,3-diacylglycerol by Immobilized Lipozyme RM IM-catalyzed Esterification [jstage.jst.go.jp]
- 2. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of acyl migration of sn-1,3 diacylglycerol on the crystallization behaviors and physical property stabilities of binary fat systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Specific Thin Layer Chromatography Method for the Identification and Separation of Medium Chain Acylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High performance liquid chromatographic separation of diacylglycerol acetates to quantitate disaturated species of lung phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 1-Palmitoyl-2-Stearoyl-3-Butyryl-rac-glycerol | CAS 152914-63-1 | Cayman Chemical | Biomol.com [biomol.com]
- 14. caymanchem.com [caymanchem.com]
- 15. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 16. Diacylglycerol partitioning and mixing in detergent micelles: relevance to enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1-Palmitoyl-2-Stearoyl-3-Butyryl-rac-glycerol | TargetMol [targetmol.com]
- 18. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effect of short-chain fatty acids on triacylglycerol accumulation, lipid droplet formation and lipogenic gene expression in goat mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Short-Chain Fatty Acids Differentially Affect Intracellular Lipolysis in a Human White Adipocyte Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. dash.harvard.edu [dash.harvard.edu]
Technical Support Center: Optimizing 1-Palmitoyl-3-butyryl-rac-glycerol (PBG) Delivery to Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective delivery of 1-Palmitoyl-3-butyryl-rac-glycerol (PBG) to cells in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PBG)?
A1: this compound is a diacylglycerol (DAG) molecule composed of a glycerol backbone esterified with palmitic acid at the sn-1 position and butyric acid at the sn-3 position.[1] As a diacylglycerol, it can act as a signaling molecule, and its fatty acid components, palmitate and butyrate, have known biological activities.
Q2: Why is delivering PBG to cells challenging?
A2: Like other lipids, PBG is hydrophobic and has low solubility in aqueous cell culture media. This can lead to precipitation, inconsistent concentrations, and low bioavailability to the cells. Therefore, a carrier molecule or a suitable solvent system is typically required for effective delivery.
Q3: What are the common methods for delivering PBG to cells?
A3: The most common methods for delivering lipophilic molecules like PBG to cells in culture include:
-
Complexing with Bovine Serum Albumin (BSA): BSA acts as a carrier protein, binding to the lipid and keeping it soluble in the aqueous media.
-
Using Organic Solvents: Solvents like dimethyl sulfoxide (DMSO) or ethanol can be used to dissolve PBG before diluting it into the cell culture medium.
-
Lipid Nanoparticles (LNPs): Encapsulating PBG within LNPs can improve its stability and facilitate cellular uptake.
Q4: How can I verify that PBG has been successfully delivered to the cells?
A4: Cellular uptake of diacylglycerols can be quantified using a diacylglycerol (DAG) kinase assay. This method involves the enzymatic conversion of DAG to radiolabeled phosphatidic acid, which can then be detected and quantified. Alternatively, downstream signaling events, such as the activation of Protein Kinase C (PKC), can be measured as an indirect indicator of PBG uptake and activity.
Troubleshooting Guides
Problem 1: PBG precipitates out of solution when added to cell culture medium.
| Possible Cause | Recommended Solution |
| Poor aqueous solubility of PBG. | Prepare a stock solution of PBG in an organic solvent like sterile DMSO or ethanol. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.5%) to avoid cytotoxicity.[2] |
| "Crashing out" of the solvent stock solution upon dilution. | Add the PBG stock solution to the pre-warmed (37°C) cell culture medium dropwise while gently vortexing or swirling. This gradual dilution can prevent localized high concentrations that lead to precipitation.[2] |
| PBG concentration exceeds its solubility limit in the final medium. | Perform a test dilution of your PBG stock into the cell culture medium in a separate tube and incubate under the same conditions as your experiment to check for precipitation. If precipitation occurs, consider lowering the final concentration of PBG. |
| Incompatibility with media components. | If using a BSA-complexation method, ensure you are using fatty acid-free BSA to maximize binding capacity. The presence of fatty acids in standard BSA or serum can compete with PBG for binding sites. |
Problem 2: Inconsistent or non-reproducible results in biological assays.
| Possible Cause | Recommended Solution |
| Inaccurate concentration due to precipitation or adsorption to plasticware. | Visually inspect for any precipitate before treating cells. Use low-adhesion plasticware for preparing and storing PBG solutions. For BSA-conjugated PBG, use glass vials for storage as the complex can adhere to plastic. |
| Variable PBG-BSA complex formation. | Carefully control the temperature and incubation time during the conjugation process. A common protocol involves dissolving fatty acids in ethanol, saponifying with KOH, and then adding to a pre-warmed BSA solution.[3] The molar ratio of PBG to BSA is also critical and should be optimized. |
| Degradation of PBG. | Store PBG and its stock solutions at the recommended temperature (typically -20°C) and protect from light and repeated freeze-thaw cycles. |
| Cell viability is affected by the delivery method. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxicity of the delivery vehicle (solvent or BSA) and the PBG itself at the concentrations used in your experiments. |
Problem 3: Low cellular uptake or biological activity.
| Possible Cause | Recommended Solution |
| Inefficient delivery method. | Compare different delivery methods. BSA-complexation often provides a more physiologically relevant delivery compared to solvents. Lipid nanoparticles can offer higher encapsulation and delivery efficiency.[4][5] |
| Incorrect stereoisomer activity. | 1,3-diacylglycerols are generally not considered to be direct activators of Protein Kinase C (PKC), unlike 1,2-diacylglycerols.[6] The biological effects of 1,3-PBG may be mediated by its hydrolysis into palmitate and butyrate. Consider this in your experimental design and interpretation of results. |
| Suboptimal concentration or incubation time. | Perform dose-response and time-course experiments to determine the optimal concentration and duration of PBG treatment for your specific cell type and assay. |
| Cell type-specific differences in uptake and metabolism. | The efficiency of lipid uptake and the subsequent metabolic pathways can vary significantly between different cell lines. It may be necessary to optimize the delivery protocol for each cell type. |
Experimental Protocols
Protocol 1: Preparation of PBG-BSA Complex
This protocol is adapted from methods used for conjugating fatty acids to BSA.
Materials:
-
This compound (PBG)
-
Ethanol (100%, sterile)
-
Potassium Hydroxide (KOH) solution (sterile)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS, sterile) or cell culture medium without serum
-
Sterile glass vials
-
Water bath or heating block
Procedure:
-
Prepare a PBG stock solution: Dissolve PBG in 100% ethanol to a concentration of 100 mM.
-
Saponification: In a sterile glass tube, add the desired amount of the PBG stock solution. Add a 20% molar excess of KOH. Heat at 65-70°C for 30 minutes to form the potassium salts of the fatty acids.
-
Prepare BSA solution: Dissolve fatty acid-free BSA in PBS or serum-free medium to a concentration of 10% (w/v). Warm the solution to 37°C.
-
Conjugation: While vortexing the BSA solution, slowly add the saponified PBG solution.
-
Incubation: Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for complex formation.
-
Sterilization and Storage: Sterilize the PBG-BSA complex solution by passing it through a 0.22 µm filter. Store in sterile glass vials at -20°C.
Protocol 2: Delivery of PBG using DMSO
Materials:
-
This compound (PBG)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a concentrated PBG stock solution: Dissolve PBG in DMSO to a high concentration (e.g., 100 mM).
-
Dilution into medium: Pre-warm the cell culture medium to 37°C.
-
Treatment: While gently swirling the medium, add the PBG stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is below a cytotoxic level for your cells (typically ≤ 0.5%).
-
Control: Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.
Data Presentation
Table 1: Comparison of Lipid Delivery Methods
| Delivery Method | Advantages | Disadvantages | Typical Efficiency |
| BSA Complexation | Physiologically relevant, reduces cytotoxicity of free lipids. | Complex preparation, potential for batch-to-batch variability. | Moderate to high, depends on BSA:lipid ratio and cell type. |
| Organic Solvents (DMSO, Ethanol) | Simple and quick preparation. | Potential for cytotoxicity, risk of precipitation upon dilution. | Variable, highly dependent on final concentration and cell type. |
| Lipid Nanoparticles (LNPs) | High encapsulation efficiency, protects cargo from degradation, can be targeted.[4][5] | More complex formulation and characterization required. | High, can be optimized for specific cell types.[7] |
Table 2: Example Concentrations of Diacylglycerols Used in In Vitro Studies
| Diacylglycerol | Cell Type | Concentration Range | Observed Effect | Reference |
| 1,2-dioctanoyl-sn-glycerol | AC-16 cardiomyocytes | 100 µM | Increased BNP mRNA levels | [8] |
| 1-stearoyl-2-arachidonoyl-sn-glycerol | Lipid vesicles | 0.5 - 2.0 mol% | Activation of Protein Kinase C | [9] |
| Palmitate (component of PBG) | Macrophages | 250 µM | Accumulation of intracellular diacylglycerols | [10] |
Signaling Pathways and Experimental Workflows
PBG Metabolism and Potential Signaling
This compound is likely hydrolyzed by intracellular lipases to release palmitic acid and butyric acid. These fatty acids can then enter various metabolic and signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Palmitoyl--2-Stearoyl--3-Butyryl--rac---glycerol, 5MG | Labscoop [labscoop.com]
- 4. Why mRNA Lipid Nanoparticles Outperform Traditional Methods [eureka.patsnap.com]
- 5. Liposomes vs. Lipid Nanoparticles: Which Is Best for Drug Delivery? | Biopharma PEG [biochempeg.com]
- 6. pnas.org [pnas.org]
- 7. Lipid Microparticles Show Similar Efficacy With Lipid Nanoparticles in Delivering mRNA and Preventing Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Palmitoyl-3-butyryl-rac-glycerol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Palmitoyl-3-butyryl-rac-glycerol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield of this compound is lower than expected. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The esterification reaction may not have reached completion.
-
Troubleshooting:
-
Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Temperature: Ensure the reaction temperature is optimal for the lipase used. For many commercial lipases, this is typically between 40-60°C.[1] However, be aware that higher temperatures can increase the rate of acyl migration.[2]
-
Enzyme Activity: Verify the activity of your lipase. Improper storage or handling can lead to deactivation. Consider using a fresh batch of the enzyme.
-
Water Content: Water is a byproduct of esterification and can shift the equilibrium back towards the reactants.[3] Ensure efficient water removal, for instance, by performing the reaction under vacuum or using molecular sieves.[4][5]
-
-
-
Sub-optimal Molar Ratio of Reactants: An incorrect ratio of glycerol to fatty acids can limit the formation of the desired diacylglycerol.
-
Troubleshooting: The stoichiometry of the reactants is crucial. An excess of the fatty acids might be necessary to drive the reaction forward. Experiment with different molar ratios of glycerol, palmitic acid, and butyric acid (or their activated forms).
-
-
Poor Mixing: In a solvent-free system, inadequate mixing can lead to a heterogeneous reaction mixture, limiting the interaction between the enzyme and substrates.
-
Troubleshooting: Increase the stirring speed to ensure the reaction mixture is homogenous.
-
Q2: I am observing significant amounts of 1,2(2,3)-diacylglycerol isomer in my product. How can I minimize this impurity?
A2: The presence of 1,2(2,3)-diacylglycerol is primarily due to acyl migration, a common side reaction in diacylglycerol synthesis where an acyl group moves from the sn-1 or sn-3 position to the sn-2 position.[2][5]
-
Factors Influencing Acyl Migration:
-
Temperature: Higher temperatures accelerate acyl migration.[2]
-
Reaction Time: Prolonged reaction times can lead to increased formation of the isomeric byproduct.
-
Enzyme Load: A higher concentration of lipase can sometimes contribute to a greater degree of acyl migration.[4]
-
pH: Extreme pH values can promote acyl migration.
-
-
Troubleshooting Strategies:
-
Optimize Temperature: Conduct the reaction at the lowest effective temperature that still allows for a reasonable reaction rate.
-
Monitor Reaction Progress: Stop the reaction as soon as the optimal yield of the 1,3-isomer is achieved to prevent further isomerization.
-
Control Enzyme Concentration: Use the minimum amount of lipase necessary for efficient conversion.
-
Purification: If acyl migration is unavoidable, the 1,2(2,3)-isomer can be separated from the desired 1,3-isomer during the purification step, typically by crystallization or column chromatography.[6]
-
Q3: My final product contains residual monoacylglycerols (MAGs) and triacylglycerols (TAGs). What is the best way to remove them?
A3: The presence of MAGs and TAGs is common in diacylglycerol synthesis.
-
Formation of MAGs and TAGs:
-
MAGs: These are intermediates in the esterification process. Their presence might indicate an incomplete reaction.
-
TAGs: These are formed when the diacylglycerol is further esterified. This can be more prevalent if there is a large excess of the fatty acid reactants.
-
-
Purification Methods:
-
Molecular Distillation: This is a highly effective method for removing lower boiling point impurities like free fatty acids and MAGs from the crude product.[7][8]
-
Column Chromatography: Silica gel column chromatography can be used to separate MAGs, DAGs, and TAGs based on their different polarities.[6]
-
Solvent Fractionation/Crystallization: This technique can be employed to selectively crystallize the desired 1,3-diacylglycerol, leaving the more soluble impurities in the solvent.[7]
-
Q4: What are the recommended analytical techniques to assess the purity and isomeric composition of my synthesized this compound?
A4: A combination of chromatographic techniques is generally used for comprehensive analysis:
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and to get a qualitative idea of the product composition. Different lipid classes (MAGs, DAGs, TAGs, FFAs) will have different retention factors (Rf values).
-
High-Performance Liquid Chromatography (HPLC):
-
Gas Chromatography (GC): After transesterification of the acylglycerols to fatty acid methyl esters (FAMEs), GC can be used to determine the fatty acid composition of your product and to quantify any remaining free fatty acids.
-
Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer can provide structural information and confirm the identity of the synthesized compound and its impurities.
Data Presentation
Table 1: Typical Reaction Conditions for Enzymatic Synthesis of 1,3-Diacylglycerols
| Parameter | Typical Range | Reference |
| Enzyme | Lipozyme RM IM, Novozym 435 | [1][4] |
| Enzyme Load | 5 - 10 wt% of total reactants | [2][4] |
| Temperature | 45 - 75 °C | [2] |
| Molar Ratio (Fatty Acid:Glycerol) | 2:1 to 4:1 | [2][9] |
| Reaction Time | 2 - 24 hours | [2][10] |
| Pressure | Vacuum (e.g., 3 mmHg) | [4] |
Table 2: Purity of 1,3-Diacylglycerols After Various Purification Steps
| Purification Method | Purity Achieved | Reference |
| Recrystallization from Methanol | >98% for some solid DAGs | [4] |
| Silica Gel Column Chromatography | High purity for liquid DAGs | [4] |
| Molecular Distillation followed by Solvent Fractionation | >83% 1,3-DAG | [8] |
| Crystallization from Acetone | >99% 1,3-diacylglycerol | [6] |
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, combine glycerol, palmitic acid, and butyric acid in the desired molar ratio (e.g., 1:1:1 or with a slight excess of the fatty acids).
-
Enzyme Addition: Add the 1,3-specific lipase (e.g., Lipozyme RM IM) to the reaction mixture (typically 5-10% by weight of the total reactants).
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 50-60°C) with constant stirring. Apply a vacuum to remove the water produced during the esterification.
-
Monitoring: Periodically take small aliquots of the reaction mixture and analyze by TLC to monitor the formation of the diacylglycerol and the consumption of the starting materials.
-
Reaction Termination: Once the reaction has reached the desired level of completion, stop the heating and stirring.
-
Enzyme Removal: If using an immobilized enzyme, it can be removed by filtration. For non-immobilized enzymes, other separation techniques may be required.
-
Purification: The crude product can then be purified using methods such as molecular distillation, column chromatography, or crystallization to isolate the this compound from unreacted starting materials and byproducts.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the non-polar solvent and load it onto the column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane/ethyl acetate gradient).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the desired this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Potential side reactions in this compound synthesis.
References
- 1. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary Study on Acyl Incorporation and Migration in the Production of 1,3-diacylglycerol by Immobilized Lipozyme RM IM-catalyzed Esterification [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. Synthesis and analysis of symmetrical and nonsymmetrical disaturated/monounsaturated triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
how to prevent degradation of 1-Palmitoyl-3-butyryl-rac-glycerol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of 1-Palmitoyl-3-butyryl-rac-glycerol to prevent its degradation. Below you will find frequently asked questions and troubleshooting advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
The primary cause of degradation for this compound, like other acylglycerols, is hydrolysis.[1][2][3] This process involves the cleavage of the ester bonds that link the palmitic and butyric acid chains to the glycerol backbone, resulting in the formation of free fatty acids and monoacylglycerols or glycerol.
Q2: What factors can accelerate the degradation of this compound?
Several factors can accelerate degradation:
-
Presence of Water: Water is essential for hydrolysis.
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of ester bonds.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.
-
Enzymatic Contamination: The presence of lipases or esterases, even in trace amounts, can rapidly catalyze hydrolysis.[1][4]
-
Oxygen: While the fatty acids in this molecule are saturated and thus less prone to oxidation than unsaturated fatty acids, prolonged exposure to oxygen, especially at elevated temperatures, can still lead to oxidative degradation.[5][6]
Q3: How should I properly store this compound?
For long-term storage, it is recommended to store the compound at -20°C.[7][8] It should be kept in a tightly sealed container to minimize exposure to moisture and air. For short-term storage between experiments, refrigeration at 2-8°C may be acceptable, but for periods longer than a few days, freezing is recommended.
Q4: Can I dissolve this compound in aqueous buffers?
This compound is a lipid and has very low solubility in aqueous solutions. To prepare solutions for experiments, it is best to first dissolve the compound in an appropriate organic solvent, such as chloroform or methanol, and then dilute it into the aqueous experimental medium.[9] Be aware that the presence of water in the final solution can still lead to hydrolysis over time, so it is advisable to prepare these solutions fresh before use.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments.
Problem 1: Inconsistent experimental results or loss of compound activity.
This could be a sign of degradation. Follow these troubleshooting steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and in a sealed container.
-
Check Solvent Purity: Use high-purity, anhydrous solvents for reconstitution. The presence of water or impurities in the solvent can initiate degradation.
-
Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each experiment.
-
Control Experimental pH: If your experimental conditions are highly acidic or basic, consider the potential for accelerated hydrolysis. If possible, adjust the pH to a more neutral range or minimize the exposure time to extreme pH.
-
Assess for Enzymatic Contamination: If working with biological samples, be aware of the potential for endogenous lipase or esterase activity. Consider adding enzyme inhibitors if appropriate for your experimental design.
Problem 2: Appearance of unknown peaks during analytical chromatography (e.g., HPLC, GC).
New peaks may indicate the presence of degradation products.
-
Identify Potential Degradants: The primary degradation products will likely be palmitic acid, butyric acid, and the corresponding monoacylglycerols. Run standards of these compounds if available to confirm their presence.
-
Review Sample Preparation: Examine your sample preparation workflow for potential sources of degradation, such as prolonged exposure to room temperature, incompatible solvents, or pH extremes.
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Long-Term Storage | -20°C in a tightly sealed container.[7][8] | Minimizes chemical and enzymatic degradation. |
| Short-Term Storage | 2-8°C for very brief periods. | For immediate experimental use only. |
| Solvent for Reconstitution | High-purity, anhydrous organic solvents (e.g., chloroform, methanol).[9] | The compound is a lipid with low aqueous solubility. Anhydrous solvents prevent hydrolysis. |
| Aqueous Solutions | Prepare fresh before use. | Hydrolysis can occur in aqueous environments. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the solid compound in a clean, dry vial.
-
Add the appropriate volume of a high-purity, anhydrous organic solvent (e.g., chloroform, methanol) to achieve the desired concentration.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Store the stock solution at -20°C in a tightly sealed vial. For optimal stability, overlay the solution with an inert gas like argon or nitrogen before sealing.
Protocol 2: Introduction into an Aqueous Experimental System
-
Thaw the organic stock solution of this compound.
-
While vortexing the aqueous buffer or media, add a small aliquot of the concentrated stock solution dropwise.
-
The final concentration of the organic solvent in the aqueous medium should be kept to a minimum to avoid affecting the experimental system.
-
Use the freshly prepared aqueous solution immediately.
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
- 1. aocs.org [aocs.org]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. Metabolism of Acylglycerols & Sphingolipids | McGraw Hill's AccessScience [accessscience.com]
- 4. Hydrolysis of diacylglycerols by lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative oxidative stability of diacylglycerol and triacylglycerol oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 1-Palmitoyl-2-Stearoyl-3-Butyryl-rac-glycerol | CAS 152914-63-1 | Cayman Chemical | Biomol.com [biomol.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Quantification of 1-Palmitoyl-3-butyryl-rac-glycerol in Plasma
Welcome to the technical support center for the analysis of diacylglycerols (DAGs). This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols specifically tailored to the challenges of quantifying 1-Palmitoyl-3-butyryl-rac-glycerol (16:0/4:0 DAG) in a complex plasma matrix.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in plasma?
Quantifying this specific diacylglycerol presents several analytical hurdles. Due to its low endogenous abundance, a highly sensitive analytical method is required.[1] The molecule is prone to acyl migration (isomerization) from the 1,3-DAG form to the 1,2-DAG form, which can occur during sample storage, extraction, and analysis, leading to inaccurate quantification.[2][3] Furthermore, the plasma matrix is complex, containing high concentrations of phospholipids and other lipids that can cause significant matrix effects, such as ion suppression, during mass spectrometry analysis.[4][5] Finally, the lack of commercially available, stable-isotope labeled internal standards specific to 16:0/4:0-DAG makes it difficult to correct for analyte loss and matrix effects accurately.[6]
Q2: Which analytical technique is best suited for this analysis?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely employed and effective method for DAG analysis.[4][7] It offers the high sensitivity needed for low-abundance lipids and the selectivity to distinguish the target analyte from other structurally similar lipids.[7] While Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, it requires derivatization to make the DAGs volatile, which adds a step to sample preparation and can introduce variability.[2][8]
Q3: How can I prevent the isomerization of 1,3-DAG to 1,2-DAG during my experiment?
Acyl migration is a significant challenge. To minimize it, work quickly and keep samples on ice or at 4°C whenever possible. The use of derivatization agents that cap the free hydroxyl group on the glycerol backbone can effectively prevent isomerization.[2][3] Reagents like 2,4-difluorophenyl isocyanate can be used to create stable derivatives prior to LC-MS analysis.[3] If derivatization is not feasible, ensure that your chromatographic method can separate the 1,2- and 1,3-isomers.[6][9]
Q4: What is the best approach for plasma sample preparation?
A robust lipid extraction method is critical. The Bligh-Dyer method is a classic and effective technique for extracting total lipids from plasma.[10][11] To specifically address the matrix effect from phospholipids, a subsequent solid-phase extraction (SPE) step or a specialized technique like fluorous biphasic liquid-liquid extraction can be employed to remove the interfering phospholipids before LC-MS/MS analysis.[4][5][10]
Q5: What internal standard should I use for quantification?
The ideal internal standard is a stable isotope-labeled version of the analyte, but this is often not commercially available. A practical alternative is to use a structurally similar DAG that is not naturally present in the sample.[12] For this compound, a good option would be a synthetic 1,3-DAG with odd-chain fatty acids, such as 1,3-diheptadecanoin (17:0/17:0 DAG). It should be added at the very beginning of the sample preparation process to account for extraction efficiency and matrix effects.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal Intensity | 1. Inefficient extraction of the analyte. 2. Ion suppression from co-eluting phospholipids or other matrix components.[4][5] 3. Low intrinsic ionization efficiency of DAGs.[13] 4. Analyte degradation during sample processing. | 1. Optimize the lipid extraction protocol (e.g., Bligh-Dyer). Ensure correct solvent ratios and phase separation.[10] 2. Incorporate a sample cleanup step (e.g., SPE, fluorous biphasic extraction) to remove phospholipids.[4] Optimize chromatography to separate the analyte from interfering species. 3. Use derivatization to add a permanent charge to the molecule, which can enhance ionization efficiency by orders of magnitude.[13] Alternatively, optimize MS source parameters and use adduct-forming mobile phase additives (e.g., ammonium formate). 4. Minimize sample handling time, keep samples cold, and consider adding an antioxidant like BHT to the extraction solvent. |
| High Variability Between Replicates | 1. Inconsistent sample extraction or cleanup. 2. Acyl migration (isomerization) occurring variably between samples.[2] 3. Instability of the analyte in the autosampler. | 1. Ensure precise and consistent execution of the sample preparation protocol. Use an appropriate internal standard added early in the workflow.[12] 2. Work at low temperatures and consider derivatization to prevent isomerization.[3] If not derivatizing, ensure the integration of both 1,3- and 1,2-isomer peaks if they are not chromatographically resolved. 3. Keep the autosampler temperature low (e.g., 4°C).[14] Perform a stability test of the reconstituted extract over time. |
| Poor Chromatographic Peak Shape | 1. Inappropriate column chemistry or mobile phase. 2. Sample solvent is too strong compared to the initial mobile phase (solvent mismatch). 3. Column overload. | 1. Use a C18 reversed-phase column suitable for lipidomics.[14] Optimize the mobile phase gradient; a shallow gradient may be needed to resolve isomers. 2. Reconstitute the final extract in a solvent that is weaker than or matches the initial mobile phase composition. 3. Reduce the injection volume or dilute the sample. |
| Inability to Separate 1,3- and 1,2- Isomers | 1. Chromatographic resolution is insufficient. 2. Acyl migration on-column or in the MS source. | 1. Use a high-resolution column (e.g., with a smaller particle size) and a longer, shallower gradient.[6][9] Normal-phase chromatography can also offer better separation of DAG isomers.[3][15] 2. While less common, ensure MS source conditions are not overly harsh. Derivatization prior to analysis is the most effective way to prevent this issue.[2] |
Quantitative Data Summary
Table 1: Comparison of Primary Analytical Methods
| Feature | LC-MS/MS | GC-MS |
| Sample State | Liquid | Gas (requires derivatization) |
| Sensitivity | High (fmol-pmol) | Moderate to High |
| Selectivity | High (especially with MS/MS) | High |
| Isomer Separation | Possible with optimized chromatography[9] | Possible, often provides good resolution[8] |
| Key Advantage | No derivatization required, suitable for a wide range of lipids.[7] | High chromatographic efficiency. |
| Key Disadvantage | Susceptible to matrix effects and ion suppression.[4] | Requires derivatization, limited to thermally stable compounds.[8] |
Table 2: Typical Starting Parameters for LC-MS/MS Analysis
| Parameter | Recommended Setting |
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size)[14] |
| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM Ammonium Formate |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temp | 50 - 60°C[14] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+NH₄]⁺ |
| Product Ions | Neutral loss of fatty acids (e.g., loss of palmitic acid or butyric acid).[16] |
Visualized Workflows and Challenges
Caption: Recommended experimental workflow for quantifying DAGs in plasma.
Caption: Key analytical challenges in plasma diacylglycerol quantification.
Detailed Experimental Protocol: LC-MS/MS Method
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental goals.
1. Materials and Reagents
-
Plasma samples (stored at -80°C)
-
Internal Standard (IS): 1,3-diheptadecanoin (1,3-di-17:0 DAG) stock solution in chloroform/methanol (2:1, v/v)
-
Solvents (LC-MS grade): Chloroform, Methanol, Isopropanol, Acetonitrile, Water
-
Additives: Ammonium Formate
-
Solid Phase Extraction (SPE) cartridges (e.g., Silica-based)
2. Sample Preparation
-
Thaw plasma samples on ice.
-
To a 2 mL glass vial, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution.
-
Lipid Extraction (Bligh-Dyer Method):
-
Add 170 µL of methanol and 170 µL of chloroform.[10]
-
Vortex vigorously for 1 minute.
-
Place the mixture in an ice bath for 30 minutes to allow for protein precipitation.[10]
-
Add 150 µL of water, vortex again for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to induce phase separation.[10]
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass syringe and transfer to a new glass vial.
-
-
Phospholipid Removal (SPE):
-
Condition a silica SPE cartridge with chloroform.
-
Load the extracted lipid sample onto the cartridge.
-
Wash with a non-polar solvent (e.g., chloroform) to elute neutral lipids like DAGs, while retaining polar phospholipids.
-
Collect the eluate containing the DAG fraction.
-
-
Final Preparation:
-
Evaporate the collected fraction to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., Acetonitrile/Isopropanol 1:1 v/v).
-
Transfer to an autosampler vial for analysis.
-
3. LC-MS/MS Analysis
-
LC System: UPLC/UHPLC system
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phases:
-
A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate
-
B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear ramp to 100% B
-
15-18 min: Hold at 100% B
-
18.1-20 min: Return to 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 55°C
-
Injection Volume: 2-5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization: ESI+
-
MRM Transitions:
-
Analyte (16:0/4:0 DAG): Monitor the [M+NH₄]⁺ precursor and product ions corresponding to the neutral loss of each fatty acid chain.
-
Internal Standard (17:0/17:0 DAG): Monitor the [M+NH₄]⁺ precursor and the product ion corresponding to the neutral loss of the C17:0 fatty acid.
-
4. Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Prepare a calibration curve using a series of known concentrations of a this compound standard spiked with a constant concentration of the internal standard.
-
Plot the peak area ratio against the concentration of the standard.
-
Determine the concentration of the analyte in the plasma samples by interpolating their peak area ratios from the linear regression of the calibration curve.
References
- 1. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 7. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Plasma diacylglycerol composition is a biomarker of metabolic syndrome onset in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aocs.org [aocs.org]
- 16. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Separation of 1-Palmitoyl-3-butyryl-rac-glycerol Isomers
Welcome to the technical support center for the HPLC separation of 1-Palmitoyl-3-butyryl-rac-glycerol and related diacylglycerol (DAG) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting common experimental issues, and answering frequently asked questions.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of diacylglycerol isomers.
Question: Why am I observing poor resolution or co-elution of my 1,2(2,3)- and 1,3-diacylglycerol isomers?
Answer:
Poor resolution is a common challenge due to the high structural similarity of these isomers. Several factors can contribute to this issue. Here are the key areas to investigate:
-
Stationary Phase Selection: The choice of HPLC column is critical. For challenging separations of positional isomers, specialized stationary phases can offer better selectivity.
-
Recommendation: While standard C18 columns are widely used for lipid analysis, polymeric ODS (octadecylsilane) columns have demonstrated superior ability to differentiate between structurally similar molecules compared to monomeric ODS columns.[1][2][3] For separating enantiomers (sn-1,2- vs. sn-2,3-), a chiral stationary phase is necessary.[4][5]
-
-
Mobile Phase Composition: The mobile phase composition directly influences the selectivity and resolution of your separation.
-
Recommendation: Acetonitrile is a common primary solvent in the mobile phase for reversed-phase HPLC of diacylglycerols.[6][7] Modifiers such as isopropanol, acetone, or methanol can be added to fine-tune the separation.[8][9] The proportion of the modifier is a critical parameter to optimize. An isocratic elution with 100% acetonitrile has been successfully used for the separation of various DAG positional isomers.[6][7]
-
-
Column Temperature: Temperature is a crucial parameter that can significantly affect resolution.
-
Recommendation: In reversed-phase HPLC, lower temperatures often lead to better separation of lipid isomers, though this can increase backpressure.[1][10] The optimal temperature is often specific to the isomer pair and should be determined empirically. For some separations, a specific temperature, such as 25°C, may be optimal, while for others, a lower temperature of 10°C might provide the best results.[2][3][10]
-
Question: My peaks are tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing can be caused by several factors, from column issues to interactions with the HPLC system itself.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try reducing the sample concentration or injection volume.
-
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can cause peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Interaction with Metal Components: Some lipids, particularly those with phosphate groups, can interact with the stainless steel components of the HPLC system, leading to peak tailing.[11]
Frequently Asked Questions (FAQs)
Q1: Which type of HPLC column is most effective for separating diacylglycerol positional isomers?
A1: For separating 1,2(2,3)- and 1,3-positional isomers, reversed-phase columns with octadecylsilyl (C18 or ODS) stationary phases are commonly used.[6][10] Polymeric ODS columns have shown enhanced selectivity for these types of separations compared to their monomeric counterparts.[1][2][3]
Q2: How do I separate the enantiomers of 1,2-diacylglycerols (sn-1,2- vs. sn-2,3-)?
A2: The separation of enantiomers requires a chiral stationary phase.[4] Alternatively, derivatization with a chiral reagent to form diastereomers can allow for separation on a standard achiral column, such as silica gel.[4]
Q3: What is the typical elution order for 1,2(2,3)- and 1,3-diacylglycerol isomers in reversed-phase HPLC?
A3: In reversed-phase HPLC, 1,3-diacylglycerol isomers generally elute before their corresponding 1,2(2,3)- isomers when they have the same fatty acid composition.[6][13][14]
Q4: Which detector is most suitable for analyzing diacylglycerols?
A4: Since diacylglycerols lack a strong UV chromophore, UV detection at low wavelengths (e.g., 205 nm) is possible but may have limitations in sensitivity.[6][7] More commonly used detectors for lipid analysis include Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD). For structural confirmation and enhanced sensitivity, Mass Spectrometry (MS) is the detector of choice.[9][15]
Experimental Protocols
General Protocol for Reversed-Phase HPLC Separation of Diacylglycerol Positional Isomers
This protocol provides a starting point for developing a separation method for this compound isomers. Optimization will be required.
-
Sample Preparation:
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a column thermostat.
-
Column: A polymeric ODS column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point.[1][15]
-
Mobile Phase: Isocratic elution with 100% acetonitrile.[6][7] Alternatively, a mobile phase of acetonitrile modified with isopropanol or acetone can be tested.[8]
-
Column Temperature: Start with a temperature of 25°C and optimize by testing a range from 10°C to 40°C.[2][3][10]
-
Injection Volume: 10-20 µL.[10]
-
Detector: ELSD, CAD, or MS.
-
Data Presentation
Table 1: Example HPLC Conditions for Diacylglycerol Isomer Separation
| Parameter | Method 1 | Method 2 |
| Column | Polymeric ODS | C18 |
| Mobile Phase | Acetonitrile/Isopropanol (70:30, v/v)[8] | 100% Acetonitrile[6][7] |
| Flow Rate | 0.8 mL/min[8] | 1.1 mL/min[6] |
| Temperature | 10-25 °C (optimized)[10] | Ambient |
| Detector | ELSD/MS | UV (205 nm)[6] |
Visualizations
Caption: Experimental workflow for developing an HPLC method for diacylglycerol isomer separation.
Caption: Troubleshooting decision tree for poor resolution in diacylglycerol isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC separation of triacylglycerol positional isomers on a polymeric ODS column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Help: seperation problems on some lipids by HPLC - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Palmitoyl-3-butyryl-rac-glycerol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the synthesis of 1-Palmitoyl-3-butyryl-rac-glycerol, particularly focusing on resolving issues of low yield.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in diacylglycerol synthesis can stem from several factors. The most common culprits are incomplete reactions, the formation of undesired byproducts such as monoacylglycerols and triacylglycerols, and loss of product during purification. A critical aspect to investigate is the potential for acyl migration, where the acyl groups move between the positions on the glycerol backbone, leading to a mixture of isomers that can be difficult to separate and may not be the desired product.[1][2][3] It is also important to ensure the purity of starting materials and the use of an appropriate catalyst.
Q2: I am observing significant amounts of triacylglycerol and monoacylglycerol byproducts. How can I improve selectivity for the desired diacylglycerol?
The formation of mono- and triacylglycerols is a common challenge in diacylglycerol synthesis. To enhance selectivity for this compound, consider the following strategies:
-
Molar Ratio of Reactants: Adjusting the molar ratio of glycerol to the acylating agents (palmitic acid/butyric acid or their derivatives) is crucial. A 2:1 molar ratio of oleic acid to glycerol has been found to be optimal for yielding 1,3-diacylglycerol while minimizing acyl migration.[3]
-
Catalyst Selection: The choice of catalyst can significantly influence selectivity. Lipases with 1,3-regiospecificity are often used in enzymatic synthesis to favor acylation at the outer positions of the glycerol backbone.[3] For chemical synthesis, the acidity and polarity of the catalyst can shift the reaction equilibrium towards the formation of diacylglycerols.[4]
-
Reaction Time and Temperature: Shorter reaction times and milder temperatures can help to minimize the formation of triacylglycerols and reduce acyl migration.[2][3]
Q3: What is acyl migration, and how can I minimize it during my synthesis?
Acyl migration is the intramolecular transfer of an acyl group from one hydroxyl group to another on the glycerol backbone.[1] This process is thermodynamically driven and can lead to the formation of undesired 1,2- and 2,3-diacylglycerol isomers from the desired 1,3-diacylglycerol.[1][3] Factors that promote acyl migration include high temperatures, prolonged reaction times, and the presence of certain catalysts.[2][3]
To minimize acyl migration:
-
Temperature Control: Employing lower reaction temperatures can significantly reduce the rate of acyl migration.[2]
-
Reaction Time: Optimize the reaction time to achieve a reasonable conversion without allowing significant time for acyl migration to occur.
-
Catalyst Choice: Utilize 1,3-regiospecific lipases for enzymatic synthesis, as they are less likely to promote acyl migration compared to some chemical catalysts.[3]
-
Purification Method: Use mild purification techniques, such as low-temperature crystallization, which can help to prevent acyl migration in the final product.[5]
Q4: What are the most effective methods for purifying this compound to improve final yield and purity?
Effective purification is critical for obtaining a high-purity product and can significantly impact the final yield. Common purification strategies for diacylglycerols include:
-
Crystallization: A two-step crystallization process can be highly effective. The first step, using a nonpolar solvent at low temperatures, can remove triacylglycerols and fatty acid esters. A subsequent crystallization in a polar solvent can then separate the desired diacylglycerol from monoacylglycerols.[5]
-
Column Chromatography: Silica gel column chromatography is a widely used method for separating acylglycerols based on their polarity.[4]
-
Molecular Distillation: This technique can be used for large-scale purification but may require specialized equipment.
Q5: Can the choice of solvent affect my reaction yield and purity?
Yes, the solvent system can influence both the reaction equilibrium and the ease of purification. For enzymatic reactions, the use of a solvent like t-butanol can help to eliminate the harmful effects of glycerol on the lipase, thereby maintaining high enzymatic activity and stability.[4] In chemical synthesis, solvent-assisted reactions can lead to higher conversion rates at lower temperatures compared to solvent-free systems.[4] The choice of solvent will also impact the subsequent purification steps, particularly for crystallization methods.
Data Presentation
Table 1: Influence of Reaction Parameters on Glycerol Acetylation (for reference)
| Parameter | Condition | Glycerol Conversion (%) | Diacetin Selectivity (%) | Triacetin Selectivity (%) | Reference |
| Catalyst | Amberlyst-15 | 97 | - | - | [6] |
| K-10 Montmorillonite | < 97 | - | - | [6] | |
| Niobic Acid | < 97 | - | - | [6] | |
| Molar Ratio (Acetic Acid:Glycerol) | 3:1 | - | - | - | [7] |
| 6:1 | - | 57.28 | 21.26 | [7] | |
| 9:1 | 74.24 | - | - | [6] | |
| Temperature | 100°C | 74.24 | - | - | [6] |
| 110°C | - | - | 42 | [7] | |
| 120°C | > 90 | - | - | [7] |
Note: This data is from glycerol acetylation reactions and should be used as a general guide for optimizing the synthesis of this compound.
Experimental Protocols
Proposed Synthesis Protocol for this compound (Enzymatic Method)
This protocol is a composite based on general methods for lipase-catalyzed diacylglycerol synthesis. Optimization of specific parameters will be necessary.
-
Materials:
-
Glycerol
-
Palmitic acid
-
Butyric anhydride or vinyl butyrate
-
Immobilized 1,3-regiospecific lipase (e.g., Lipozyme RM IM)
-
Organic solvent (e.g., t-butanol or hexane)
-
Molecular sieves (for water removal)
-
-
Procedure:
-
Dissolve glycerol and palmitic acid in the chosen organic solvent in a reaction vessel.
-
Add the immobilized lipase to the mixture. A typical enzyme load is 6% by weight of the substrates.[3]
-
Initiate the reaction by adding butyric anhydride or vinyl butyrate. The molar ratio of total fatty acids (palmitic + butyric) to glycerol should be approximately 2:1.[3]
-
Maintain the reaction at a controlled temperature, for example, 65°C.[3]
-
Stir the reaction mixture at a constant speed (e.g., 200 rpm).[3]
-
If not using a vinyl ester, apply a vacuum (e.g., 0.01 MPa) or use molecular sieves to remove water produced during the esterification to drive the reaction forward.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the desired conversion is achieved (e.g., after 2 hours), stop the reaction by filtering off the immobilized lipase.[3] The lipase can often be washed and reused.
-
Proceed with the purification of the crude product.
-
Mandatory Visualization
References
- 1. research.monash.edu [research.monash.edu]
- 2. researchgate.net [researchgate.net]
- 3. Preliminary Study on Acyl Incorporation and Migration in the Production of 1,3-diacylglycerol by Immobilized Lipozyme RM IM-catalyzed Esterification [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1-Palmitoyl-3-butyryl-rac-glycerol and Other Diacylglycerols for Researchers and Drug Development Professionals
Introduction
Diacylglycerols (DAGs) are critical second messengers in cellular signaling, primarily known for their role in activating Protein Kinase C (PKC) isozymes, which regulate a vast array of cellular processes. The specific structure of a diacylglycerol molecule, including the stereochemistry of the fatty acid substituents on the glycerol backbone, significantly influences its biological activity. This guide provides a comparative analysis of 1-Palmitoyl-3-butyryl-rac-glycerol, a 1,3-diacylglycerol, with other diacylglycerols, particularly its 1,2-isomer, focusing on their efficacy as signaling molecules. This objective comparison is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the appropriate molecules for their studies.
Performance Comparison: 1,3-DAGs vs. 1,2-DAGs in Protein Kinase C Activation
The primary mechanism of action for many diacylglycerols as signaling molecules is the activation of Protein Kinase C. Experimental evidence consistently demonstrates that the spatial arrangement of the acyl groups on the glycerol backbone is a critical determinant of this activity. Specifically, sn-1,2-diacylglycerols are potent activators of PKC, while 1,3-diacylglycerols are significantly less effective.
A key study by Sánchez-Piñera et al. (1999) systematically compared the activation of PKCα by various 1,2- and 1,3-diacylglycerol isomers. The findings from this study are summarized in the table below.
Table 1: Comparative Activation of PKCα by 1,2- and 1,3-Diacylglycerol Isomers
| Diacylglycerol Isomer | Lipid Environment | Relative PKCα Activation | Reference |
| 1,2-dioleoyl-sn-glycerol (1,2-DOG) | POPS/Triton X-100 mixed micelles | High | [1] |
| 1,3-dioleoylglycerol (1,3-DOG) | POPS/Triton X-100 mixed micelles | Low | [1] |
| 1,2-dipalmitoyl-rac-glycerol | POPS/Triton X-100 mixed micelles | Moderate | [1] |
| 1,3-dipalmitoylglycerol | POPS/Triton X-100 mixed micelles | Very Low | [1] |
| 1,2-dioleoyl-sn-glycerol (1,2-DOG) | POPC/POPS vesicles | High | [1] |
| 1,3-dioleoylglycerol (1,3-DOG) | POPC/POPS vesicles | Low | [1] |
POPS: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine; POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
The data unequivocally show that 1,2-diacylglycerols have a considerably higher activating capacity for PKCα than their 1,3-counterparts in both mixed micellar and vesicular systems[1]. This difference in activity is attributed to the specific conformational requirements of the C1 domain of PKC, which binds diacylglycerol.
Based on these established structure-activity relationships, it is expected that This compound would be a significantly weaker activator of conventional and novel PKC isoforms compared to its corresponding 1,2-isomer, 1-Palmitoyl-2-butyryl-rac-glycerol . The presence of the short-chain butyryl group may influence its overall potency, as diacylglycerols with short fatty acyl chains have been shown to have a high activation capacity[1]. However, the 1,3-substitution pattern remains the dominant factor in reducing its effectiveness as a direct PKC activator.
Diacylglycerol Signaling Pathways
Diacylglycerol signaling is not limited to the activation of PKC. Several other proteins, known as non-PKC diacylglycerol effectors, contain C1 domains and are regulated by DAG. These include Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and Munc13 proteins. Therefore, while this compound is a poor activator of PKC, it may have different effects on these alternative pathways, a possibility that warrants further investigation.
Below are diagrams illustrating the canonical PKC-mediated signaling pathway and a broader view of diacylglycerol- C1 domain signaling.
Caption: Canonical Diacylglycerol (DAG) Signaling Pathway via PKC.
Caption: Expanded View of Diacylglycerol (DAG) - C1 Domain Signaling.
Experimental Protocols
To facilitate the direct comparison of different diacylglycerol isomers, a detailed protocol for an in vitro PKC kinase activity assay is provided below. This protocol is adapted from methodologies described in the literature and by commercial assay kit providers.
In Vitro Protein Kinase C (PKC) Kinase Activity Assay
Objective: To quantify and compare the ability of different diacylglycerol isomers to activate a specific PKC isozyme.
Materials:
-
Purified recombinant PKC isozyme (e.g., PKCα)
-
PKC substrate peptide (e.g., myelin basic protein fragment 4-14)
-
Diacylglycerol stocks (e.g., this compound, 1-Palmitoyl-2-butyryl-rac-glycerol, 1,2-dioleoyl-sn-glycerol) dissolved in an appropriate solvent (e.g., DMSO).
-
Phosphatidylserine (PS)
-
Triton X-100
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
Phosphocellulose paper or other means of separating phosphorylated from unphosphorylated substrate
-
Scintillation counter or luminometer
-
Standard laboratory equipment (pipettes, tubes, incubator, etc.)
Experimental Workflow Diagram:
Caption: Experimental Workflow for Comparing Diacylglycerol Isomer Activity.
Procedure:
-
Preparation of Lipid Vesicles/Micelles:
-
Prepare a mixture of phosphatidylserine (PS) and the diacylglycerol to be tested in a glass tube. A typical molar ratio is 4:1 PS to DAG. Include a control with PS only.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Resuspend the lipid film in kinase reaction buffer containing a detergent like Triton X-100 to form mixed micelles, or by sonication to form vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer, the prepared lipid vesicles/micelles, the PKC substrate peptide, and the purified PKC isozyme.
-
Pre-incubate the mixture for 5 minutes at 30°C.
-
Initiate the reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive methods). The final ATP concentration should be optimized for the specific PKC isozyme.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of a stop solution (e.g., 75 mM phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.
-
-
Quantification of Phosphorylation:
-
For radioactive assays: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
For non-radioactive assays (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the specific activity of the PKC isozyme in the presence of each diacylglycerol isomer.
-
Plot the PKC activity as a function of the diacylglycerol concentration to determine the potency (e.g., EC₅₀) of each isomer.
-
Compare the maximal activation and potency of this compound with other diacylglycerols.
-
Conclusion
The available evidence strongly suggests that this compound, as a 1,3-diacylglycerol, is a substantially weaker activator of Protein Kinase C compared to its 1,2-isomer and other biologically active 1,2-diacylglycerols. This is due to the stringent structural requirements of the PKC C1 domain for binding to its diacylglycerol ligand. For researchers and drug development professionals investigating PKC-dependent signaling pathways, 1,2-diacylglycerols are the activators of choice. However, the potential for 1,3-diacylglycerols to interact with other, non-PKC diacylglycerol effectors remains an area for further exploration. The provided experimental protocol offers a robust framework for directly comparing the activity of this compound with other diacylglycerols to empirically determine its specific biological activity profile.
References
The Potential of 1-Palmitoyl-3-butyryl-rac-glycerol as a Biomarker: An Unexplored Avenue
For researchers, scientists, and drug development professionals, the quest for novel and reliable biomarkers is a perpetual frontier. While the field of lipidomics has unveiled numerous candidates, the validation of 1-Palmitoyl-3-butyryl-rac-glycerol as a specific disease biomarker remains an area with a notable absence of direct scientific evidence. This guide provides a comprehensive overview of the current landscape, detailing the known biological roles of its constituent fatty acids—palmitic acid and butyrate—and outlines the necessary experimental avenues for its future validation.
Currently, there are no published studies that have specifically validated this compound as a biomarker for any disease. The existing information primarily revolves around its availability as a research chemical and the established, yet separate, biological significance of its components.
Understanding the Components: A Basis for Hypothetical Biomarker Discovery
This compound is a diacylglycerol composed of a glycerol backbone esterified with palmitic acid at the sn-1 position and butyric acid at the sn-3 position. The potential of this molecule as a biomarker is intrinsically linked to the individual roles of these fatty acids in health and disease.
Palmitic Acid: A ubiquitous saturated fatty acid, elevated levels of palmitic acid have been associated with an increased risk of cardiometabolic diseases. It is a key component of many dietary fats and can also be synthesized endogenously.
Butyric Acid (Butyrate): A short-chain fatty acid (SCFA) primarily produced by the gut microbiota through the fermentation of dietary fibers. Butyrate is a critical energy source for colonocytes and is well-documented for its anti-inflammatory and metabolic regulatory properties. It has been shown to play a protective role in various conditions, including inflammatory bowel disease and certain cancers.
The unique structure of this compound, combining a pro-inflammatory associated fatty acid with an anti-inflammatory one, presents a complex but intriguing target for biomarker research. Its levels in biological fluids could theoretically reflect a balance between dietary fat intake, gut microbiome activity, and endogenous lipid metabolism.
Path to Validation: A Hypothetical Workflow
Validating this compound as a biomarker would require a rigorous, multi-step process. The following diagram outlines a logical workflow for such an investigation.
A Comparative Analysis of 1-Palmitoyl-3-butyryl-rac-glycerol Isomers for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, physicochemical properties, and biological activities of 1-Palmitoyl-3-butyryl-rac-glycerol and its corresponding 1,2-isomer, providing essential data for their application in research and pharmaceutical development.
This guide offers a comprehensive comparative analysis of the positional isomers of 1-Palmitoyl-butyryl-rac-glycerol: the symmetric 1,3-diacylglycerol (1,3-DAG) and the asymmetric 1,2-diacylglycerol (1,2-DAG). Understanding the distinct characteristics of these isomers is crucial for researchers in lipid biochemistry, cell signaling, and drug formulation, as their spatial arrangement of fatty acid chains significantly influences their physical, chemical, and biological properties. While direct experimental data for these specific isomers is limited, this guide consolidates information from closely related diacylglycerol (DAG) compounds to provide a robust comparative framework.
Physicochemical Properties: A Tale of Symmetry and Stability
The positioning of the palmitoyl and butyryl chains on the glycerol backbone dictates the molecule's overall shape and intermolecular interactions, leading to differences in key physical properties. Generally, the more linear and symmetric structure of 1,3-DAGs allows for more efficient packing in a crystal lattice, resulting in higher melting points and the formation of more stable polymorphic forms (β crystals) compared to the kinked structure of 1,2-DAGs, which tend to form less stable α and β' crystals.
Table 1: Comparative Physicochemical Properties of Diacylglycerol Isomers
| Property | 1,3-Diacylglycerols (e.g., this compound) | 1,2-Diacylglycerols (e.g., 1-Palmitoyl-2-butyryl-rac-glycerol) |
| Symmetry | Symmetric | Asymmetric |
| Melting Point | Generally higher than the corresponding 1,2-isomer. For example, the β1 polymorph of 1,3-dipalmitoyl-2-oleoyl glycerol melts at 38.7 °C.[1] | Generally lower than the corresponding 1,3-isomer. |
| Crystalline Form | Tends to form more stable β crystals. | Tends to form less stable α and β' crystals. |
| Solubility | Soluble in nonpolar organic solvents like chloroform and slightly soluble in methanol. | Soluble in nonpolar organic solvents like chloroform and slightly soluble in methanol. |
Biological Activity: The Critical Role of Isomerism in Cell Signaling
The most significant distinction between 1,2- and 1,3-diacylglycerol isomers lies in their biological activity. 1,2-Diacylglycerols are well-established second messengers in a plethora of cellular signaling pathways, most notably through their activation of Protein Kinase C (PKC). In contrast, 1,3-diacylglycerols are not considered to be biologically active in this signaling context.
The specific stereochemistry of sn-1,2-DAG is crucial for its recognition by the C1 domain of PKC, leading to the enzyme's activation and the downstream phosphorylation of target proteins. This activation is a key event in processes such as cell proliferation, differentiation, and apoptosis. The inability of 1,3-DAGs to activate PKC underscores the high degree of structural specificity in cellular signaling.
Table 2: Comparative Biological Activity of Diacylglycerol Isomers
| Biological Activity | 1,3-Diacylglycerols | 1,2-Diacylglycerols |
| Protein Kinase C (PKC) Activation | Inactive | Potent Activator |
| Role as Second Messenger | No | Yes |
| Metabolic Fate | Can be metabolized by lipases. | Can be phosphorylated to phosphatidic acid by diacylglycerol kinase or further acylated to form triacylglycerols.[2] |
Below is a diagram illustrating the central role of 1,2-diacylglycerol in the Protein Kinase C signaling pathway.
References
Navigating the Analysis of 1-Palmitoyl-3-butyryl-rac-glycerol: A Comparative Guide to Detection Methodologies
For researchers, scientists, and drug development professionals investigating the nuanced roles of specific diacylglycerol (DAG) isomers like 1-Palmitoyl-3-butyryl-rac-glycerol, selecting the appropriate analytical methodology is paramount. This guide provides an objective comparison of currently available techniques, highlighting their respective strengths and limitations in specificity and quantification. While direct antibody-based detection with high specificity for this compound remains elusive, this guide explores the utility of general DAG immunoassays and contrasts them with more definitive chromatographic and mass spectrometric methods.
Method Comparison: Immunoassays vs. Chromatographic Techniques
The detection and quantification of this compound can be approached through two main avenues: broad-spectrum immunoassays and specific, high-resolution chromatographic methods. The choice of method directly impacts the specificity and accuracy of the results.
| Feature | General Diacylglycerol (DAG) ELISA Kits | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | Low: Detects a broad range of DAG species. Cross-reactivity with specific isomers like this compound is generally undefined and likely variable between kits. | High: Can separate different DAG isomers based on their physicochemical properties, including positional isomers. | Very High: Provides separation of DAG isomers and definitive identification based on mass-to-charge ratio and fragmentation patterns. |
| Quantification | Semi-quantitative: Provides a general measure of total DAG content. Accuracy for a specific isomer is questionable. | Quantitative: Allows for accurate quantification of specific isomers when appropriate standards are used. | Quantitative: Offers high-precision quantification of specific isomers, often using isotopically labeled internal standards. |
| Throughput | High: Amenable to processing a large number of samples simultaneously in a 96-well plate format. | Moderate: Sample processing is sequential, limiting the number of samples that can be analyzed in a given time. | Moderate to Low: Sample preparation can be extensive, and chromatographic runs can be lengthy. |
| Instrumentation | Standard ELISA plate reader. | HPLC or UHPLC system with a suitable detector (e.g., ELSD, CAD, or MS). | Gas chromatograph coupled to a mass spectrometer. |
| Sample Preparation | Relatively simple lipid extraction. | Requires lipid extraction and may involve derivatization to improve detection. | Involves lipid extraction and often requires derivatization to increase volatility for gas-phase analysis. |
| Primary Application | Screening for general changes in total DAG levels. | Separation and quantification of known DAG isomers in complex mixtures. | Definitive identification and precise quantification of specific DAG isomers. |
Experimental Protocols
General Diacylglycerol (DAG) ELISA Kit Protocol (Competitive Inhibition)
This protocol is a generalized representation based on commercially available competitive ELISA kits for total DAG.
1. Reagent Preparation:
-
Prepare wash buffer by diluting the concentrated stock solution.
-
Reconstitute lyophilized standards to create a standard curve.
-
Prepare biotin-conjugated DAG and enzyme-conjugated streptavidin solutions as per the kit instructions.
2. Sample Preparation:
-
Extract lipids from the sample (e.g., cell lysate, tissue homogenate) using an appropriate organic solvent method (e.g., Folch or Bligh-Dyer).
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid extract in the assay buffer provided with the kit.
3. Assay Procedure:
-
Add standards and samples to the wells of the microplate pre-coated with a DAG-binding antibody.
-
Add a fixed amount of biotin-conjugated DAG to each well. During a 1-2 hour incubation, the sample/standard DAG and the biotin-conjugated DAG will compete for binding to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add enzyme-conjugated streptavidin to each well and incubate for 30-60 minutes. The streptavidin will bind to the biotinylated DAG captured by the antibody.
-
Wash the plate again to remove unbound enzyme conjugate.
-
Add a chromogenic substrate and incubate until color develops. The intensity of the color is inversely proportional to the amount of DAG in the sample.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the DAG concentration in the samples by interpolating from the standard curve.
HPLC-Based Separation of Diacylglycerol Isomers
This protocol provides a general framework for the separation of DAG isomers by reverse-phase HPLC.
1. Sample Preparation:
-
Perform a total lipid extraction from the biological sample.
-
Isolate the DAG fraction from the total lipid extract using solid-phase extraction (SPE) on a silica gel column.
-
For improved detection, especially with UV detectors, derivatize the DAGs with a chromophore-containing reagent (e.g., 3,5-dinitrophenylurethane).
-
Dissolve the purified (and derivatized) DAGs in the mobile phase.
2. HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and a less polar solvent like isopropanol or dichloromethane is typically employed. The exact composition will depend on the specific isomers to be separated.[1]
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Detection: An Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) can be used for detection. UV detection is suitable for derivatized DAGs.
-
Quantification: A standard curve is generated using known amounts of purified DAG standards, including, if available, a standard for this compound.
Visualizing Workflows and Pathways
Caption: Workflow for a general Diacylglycerol (DAG) competitive ELISA.
Caption: Simplified Diacylglycerol (DAG) signaling pathway via Protein Kinase C (PKC).
References
Confirming the Identity of Synthetic 1-Palmitoyl-3-butyryl-rac-glycerol: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the identity and purity of synthetically produced 1-Palmitoyl-3-butyryl-rac-glycerol. The methodologies outlined below offer a comparative analysis against structurally similar alternatives, supported by established experimental protocols and data presentation formats.
Introduction
This compound is a 1,3-diacylglycerol (DAG) containing a saturated long-chain fatty acid (palmitic acid, C16:0) at the sn-1 position and a short-chain fatty acid (butyric acid, C4:0) at the sn-3 position of the glycerol backbone. Its asymmetric nature makes it a valuable tool in various research applications, including biochemistry and drug delivery. Accurate identification and characterization are crucial to ensure the validity of experimental results. This guide outlines key analytical techniques for this purpose.
Comparative Analysis: Alternatives and Standards
For a robust identification, the synthetic product should be compared against commercially available standards and plausible alternatives or impurities.
Table 1: Comparison of this compound with Alternative Diacylglycerols
| Compound | Structure | Molecular Weight ( g/mol ) | Key Differentiating Feature |
| This compound | C16:0 at sn-1, C4:0 at sn-3 | 386.58 | Asymmetric diacylglycerol with one long and one short fatty acid chain. |
| 1,3-Dipalmitoyl-rac-glycerol | C16:0 at sn-1 and sn-3 | 568.93 | Symmetric diacylglycerol with two long fatty acid chains. |
| 1,3-Dibutyril-rac-glycerol | C4:0 at sn-1 and sn-3 | 246.29 | Symmetric diacylglycerol with two short fatty acid chains. |
| 1(2)-Palmitoyl-2(1)-butyryl-rac-glycerol | C16:0 and C4:0 at sn-1 and sn-2 | 386.58 | Isomeric impurity; positional isomer of the target compound. |
| 1-Monopalmitoyl-rac-glycerol | C16:0 at sn-1 | 330.51 | Potential synthetic precursor or hydrolysis product. |
Experimental Protocols and Data Interpretation
TLC is a rapid and cost-effective method for preliminary purity assessment and for distinguishing between different lipid classes.
Experimental Protocol:
-
Plate Preparation: Use silica gel 60 plates. If necessary, impregnate the plate with boric acid (2.5% in methanol) to prevent acyl migration of 1,2-diacylglycerols to the more stable 1,3-isomers.
-
Sample Application: Dissolve the synthetic product and standards in chloroform or a similar volatile solvent and spot them onto the TLC plate.
-
Mobile Phase: A common solvent system for separating neutral lipids is a mixture of hexane:diethyl ether:acetic acid (e.g., 70:30:1, v/v).
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend.
-
Visualization: After development, dry the plate and visualize the spots using a suitable method, such as iodine vapor, primuline spray under UV light, or by charring with a sulfuric acid solution followed by heating.
Data Presentation:
Table 2: Expected Rf Values in TLC Analysis
| Compound | Expected Rf Value (approximate) |
| 1,3-Diacylglycerols (e.g., this compound) | Higher Rf than 1,2-isomers |
| 1,2-Diacylglycerols | Lower Rf than 1,3-isomers |
| Monoacylglycerols | Lower Rf than diacylglycerols |
| Triacylglycerols | Higher Rf than diacylglycerols |
| Free Fatty Acids | Rf can vary depending on the solvent system |
Note: Rf values are dependent on the specific TLC conditions and should be compared against co-spotted standards.
HPLC provides a more quantitative and higher-resolution separation of the target compound from its isomers and other impurities.
Experimental Protocol:
-
Column: A reversed-phase C18 column is typically used for separating diacylglycerols based on their hydrophobicity.
-
Mobile Phase: An isocratic elution with 100% acetonitrile or a gradient elution with a mixture of acetonitrile and isopropanol can be effective.
-
Detection: A UV detector set to a low wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD) can be used.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Data Presentation:
Table 3: Expected Elution Order in Reversed-Phase HPLC
| Compound | Expected Elution Behavior |
| 1,3-Dibutyril-rac-glycerol | Elutes earliest due to lower hydrophobicity. |
| This compound | Intermediate retention time. |
| 1,3-Dipalmitoyl-rac-glycerol | Elutes latest due to higher hydrophobicity. |
NMR is a powerful tool for the structural elucidation of glycerolipids, providing detailed information about the position of the fatty acyl chains on the glycerol backbone.
Experimental Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the purified compound in a deuterated solvent, typically chloroform-d (CDCl3).
-
Acquisition: Acquire 1H and 13C NMR spectra. Two-dimensional NMR techniques like COSY and HSQC can aid in definitive assignments.
-
Analysis: Analyze the chemical shifts and coupling constants of the glycerol backbone protons and carbons.
Data Presentation:
Table 4: Characteristic 1H and 13C NMR Chemical Shifts (in CDCl3) for the Glycerol Moiety of 1,3-Diacylglycerols
| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity (for 1H) |
| 1H | H-1, H-3 | ~4.1-4.2 | dd |
| 1H | H-2 | ~4.9-5.1 | quintet |
| 13C | C-1, C-3 | ~65 | |
| 13C | C-2 | ~69 |
The chemical shifts of the fatty acyl chains will also be present and should be assigned accordingly.
Mass spectrometry provides information on the molecular weight and the fatty acid composition of the diacylglycerol.
Experimental Protocol:
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis: Acquire the full scan mass spectrum to determine the molecular ion. Perform tandem MS (MS/MS) on the precursor ion to obtain fragmentation information.
-
Fragmentation Analysis: In positive ion mode, the fragmentation of diacylglycerols typically involves the neutral loss of one of the fatty acid chains, resulting in fragment ions that can be used to identify the constituent fatty acids.
Data Presentation:
Table 5: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Interpretation |
| [M+H]+ | 387.58 | Protonated molecular ion |
| [M+Na]+ | 409.56 | Sodiated adduct |
| [M+NH4]+ | 404.61 | Ammoniated adduct |
| [M+H - C4H8O2]+ | 299.49 | Loss of butyric acid |
| [M+H - C16H32O2]+ | 131.09 | Loss of palmitic acid |
Visualization of Workflows and Structures
Caption: Workflow for the synthesis, purification, and analytical confirmation of this compound.
Caption: Expected MS/MS fragmentation of the protonated molecular ion of this compound.
Conclusion
The identity and purity of synthetic this compound can be unequivocally confirmed through a combination of chromatographic and spectroscopic techniques. By comparing the analytical data of the synthetic product with that of appropriate standards and potential isomers, researchers can ensure the quality of their material for subsequent studies. The protocols and data interpretation guidelines presented here provide a solid foundation for the characterization of this and other synthetic diacylglycerols.
Evaluating the Off-Target Effects of 1-Palmitoyl-3-butyryl-rac-glycerol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the on- and off-target effects of the synthetic diacylglycerol (DAG), 1-Palmitoyl-3-butyryl-rac-glycerol (1,3-PBG). Due to the limited direct experimental data on 1,3-PBG, this document synthesizes information on its constituent components—palmitic acid and butyric acid—and the well-established signaling roles of diacylglycerols. The guide proposes a series of key experiments to characterize the activity of 1,3-PBG in comparison to a known synthetic diacylglycerol analog, 1-oleoyl-2-acetyl-sn-glycerol (OAG), and outlines potential off-target considerations.
Introduction to this compound and Its Inferred On-Target Effects
This compound is a diacylglycerol comprised of a glycerol backbone with esterified palmitic acid at the sn-1 position and butyric acid at the sn-3 position. As a diacylglycerol, its primary on-target effect is expected to be the activation of Protein Kinase C (PKC) isoforms, which are crucial mediators in a multitude of cellular signaling pathways. The activation of PKC by DAGs triggers a cascade of phosphorylation events that regulate processes such as cell proliferation, differentiation, apoptosis, and inflammation.
The presence of palmitic acid, a saturated fatty acid, may influence the membrane localization and interaction of 1,3-PBG, while the short-chain fatty acid, butyric acid, is known for its anti-inflammatory properties and its role as an energy source for colonocytes. The unique combination of these fatty acids in 1,3-PBG suggests a potential for distinct biological activity compared to other DAGs.
Comparison with a Known Diacylglycerol Analog: 1-Oleoyl-2-acetyl-sn-glycerol (OAG)
To provide a context for evaluating 1,3-PBG, this guide uses the well-characterized synthetic diacylglycerol analog, 1-oleoyl-2-acetyl-sn-glycerol (OAG), as a benchmark. OAG is cell-permeable and widely used to mimic endogenous DAG and activate PKC in experimental settings.
Table 1: Comparative Profile of 1,3-PBG (Inferred) and OAG (Known)
| Feature | This compound (1,3-PBG) (Inferred) | 1-Oleoyl-2-acetyl-sn-glycerol (OAG) (Known) |
| Structure | Glycerol backbone with palmitic acid (C16:0) and butyric acid (C4:0) | Glycerol backbone with oleic acid (C18:1) and acetic acid (C2:0) |
| Primary On-Target | Activation of Protein Kinase C (PKC) isoforms | Activation of Protein Kinase C (PKC) isoforms |
| Potential Secondary On-Target Effects | Modulation of inflammatory pathways due to butyric acid component. | - |
| Known Off-Target Effects | Unknown. Potential for interaction with other C1 domain-containing proteins and modulation of ion channels. | Can directly modulate calcium channels independent of PKC activation. May interact with other C1 domain-containing proteins. |
| Cell Permeability | Expected to be cell-permeable. | Cell-permeable. |
Proposed Experimental Evaluation of 1,3-PBG
To empirically determine the on- and off-target effects of 1,3-PBG, a series of in vitro experiments are proposed. These assays will allow for a direct comparison with OAG and provide quantitative data on the bioactivity of 1,3-PBG.
Experimental Workflow
Detailed Experimental Protocols
1. Protein Kinase C (PKC) Activation Assay
-
Objective: To quantify the ability of 1,3-PBG to activate PKC in comparison to OAG.
-
Methodology: A commercially available PKC kinase activity kit can be used. This assay typically involves the immunoprecipitation of a specific PKC isoform from cell lysates treated with the test compounds, followed by an in vitro kinase assay using a specific substrate and radiolabeled ATP.
-
Culture a suitable cell line (e.g., HEK293, HeLa) to 80-90% confluency.
-
Treat cells with varying concentrations of 1,3-PBG, OAG (positive control), and a vehicle control (e.g., DMSO) for a specified time.
-
Lyse the cells and immunoprecipitate the target PKC isoform (e.g., PKCα, PKCδ) using a specific antibody.
-
Perform an in vitro kinase assay with the immunoprecipitated PKC, a known PKC substrate (e.g., myelin basic protein), and [γ-³²P]ATP.
-
Measure the incorporation of ³²P into the substrate using scintillation counting or autoradiography.
-
Generate dose-response curves to determine the EC₅₀ for PKC activation for each compound.
-
2. Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of 1,3-PBG on cell viability and proliferation.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of 1,3-PBG, OAG, and a vehicle control.
-
After the desired incubation period (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
3. Apoptosis Assay (Annexin V Staining)
-
Objective: To determine if 1,3-PBG induces apoptosis.
-
Methodology: Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Co-staining with a viability dye like propidium iodide (PI) allows for the differentiation between early apoptotic, late apoptotic/necrotic, and viable cells.
-
Treat cells with 1,3-PBG, OAG, a known apoptosis inducer (positive control, e.g., staurosporine), and a vehicle control.
-
After treatment, harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
4. Intracellular Calcium Imaging
-
Objective: To investigate potential off-target effects of 1,3-PBG on intracellular calcium levels, independent of PKC activation.
-
Methodology: Use a ratiometric calcium indicator dye such as Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i).
-
Load cultured cells with Fura-2 AM.
-
Wash the cells to remove excess dye.
-
Mount the cells on a fluorescence microscope equipped for ratiometric imaging.
-
Establish a baseline [Ca²⁺]i.
-
Perfuse the cells with varying concentrations of 1,3-PBG and OAG. To test for PKC-independence, cells can be pre-treated with a broad-spectrum PKC inhibitor (e.g., Gö 6983).
-
Record the changes in the 340/380 nm excitation ratio over time to monitor fluctuations in [Ca²⁺]i.
-
Signaling Pathways and Potential Off-Target Mechanisms
The on-target and potential off-target effects of diacylglycerols can be visualized through their interaction with various cellular signaling pathways.
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clear, concise tables to facilitate comparison between 1,3-PBG and OAG.
Table 2: Summary of Experimental Data (Hypothetical)
| Assay | Parameter | 1,3-PBG | OAG |
| PKC Activation | EC₅₀ (µM) | ||
| Cell Proliferation (MTT) | IC₅₀ (µM) at 48h | ||
| Apoptosis (Annexin V) | % Apoptotic Cells at [X] µM | ||
| Calcium Imaging | Peak [Ca²⁺]i increase (nM) | ||
| PKC-independent Ca²⁺ influx? | Yes/No | Yes/No |
Conclusion
While this compound holds potential as a novel modulator of PKC signaling, a thorough evaluation of its on- and off-target effects is imperative for its consideration in research and drug development. The comparative framework and experimental protocols outlined in this guide provide a robust starting point for characterizing the bioactivity of 1,3-PBG. By systematically comparing its effects to a known diacylglycerol analog like OAG, researchers can gain valuable insights into the unique properties conferred by its palmitic and butyric acid moieties and identify any potential for off-target activities. This systematic approach will be crucial in determining the therapeutic potential and safety profile of 1,3-PBG.
In the landscape of therapeutic lipid research, 1-Palmitoyl-3-butyryl-rac-glycerol and related structured lipids are emerging as significant molecules for investigation. This guide offers a comparative analysis of butyrate-delivering compounds, providing researchers, scientists, and drug development professionals with a synthesis of available experimental data to inform future studies. While direct head-to-head studies on this compound are limited, this document compiles and compares data from studies on related butyrate prodrugs to provide a valuable resource.
Performance Comparison of Butyrate Prodrugs
The effective delivery of butyrate is a key consideration in therapeutic applications. A pharmacokinetic study comparing three different butyrate formulations—sodium butyrate (NaB), lysine butyrate (LysB), and tributyrin (TB)—provides critical insights into their bioavailability and systemic appearance. Each product was administered to deliver a total of 786 mg of butyric acid.[1]
| Pharmacokinetic Parameter | Sodium Butyrate (NaB) | Lysine Butyrate (LysB) | Tributyrin (TB) |
| AUC (0-210 min) (µg/mL/min) | 144 ± 214 | 189 ± 306 | 108 ± 190 |
| Cmax (µg/mL) | 2.51 ± 4.13 | 4.53 ± 7.56 | 0.91 ± 1.65 |
| Tmax (min) | 22.5 ± 7.91 | 20.0 ± 0.0 | 51.5 ± 21.7 |
Data are presented as Mean ± SD.[1][2][3]
The results indicate that butyrate salts, NaB and LysB, exhibit significantly higher overall bioavailability (AUC) and peak plasma concentrations (Cmax) compared to tributyrin.[1][2][3] They also reach peak concentrations more rapidly.[1][2][3] This suggests that for therapeutic strategies requiring rapid and high systemic levels of butyrate, salt formulations may be more effective.[1] Conversely, the delayed release profile of tributyrin, a triglyceride containing three butyrate molecules, might be more suitable for applications targeting the colon, as it undergoes enzymatic cleavage that slows the release of butyrate.[2]
Mechanistic Insights of Butyrate and Structured Lipids
Butyrate, a short-chain fatty acid, is known to have a variety of biological effects, including the inhibition of cancer cell proliferation and anti-inflammatory properties. Butyrate-containing structured lipids have been shown to suppress hepatocellular carcinoma (HCC) by inhibiting cell migration, cytoskeleton organization, and the epithelial-to-mesenchymal transition (EMT).[4] This effect is mediated through the epigenetic downregulation of the RACGAP1/RAC1 signaling pathway.[4]
Butyrate also plays a role in modulating immune responses and has been investigated for its effects on atherosclerosis.[5][6] It can regulate G-protein-coupled receptor (GPCR) signaling and modulate the activity of transcription factors like NF-κB, which are involved in inflammation.[5] Depending on the cellular context, butyrate can either suppress or activate inflammatory pathways.[5]
Experimental Protocols
Pharmacokinetic Study of Butyrate Formulations
The following protocol was used to compare the pharmacokinetics of sodium butyrate (NaB), lysine butyrate (LysB), and tributyrin (TB).
Study Design: A randomized, three-arm, crossover clinical trial was conducted with ten male participants.[3]
Procedure:
-
Screening and Testing Visits: Participants completed four visits, including one screening and three testing visits.[3]
-
Product Ingestion: During each testing visit, participants ingested one of the three butyrate products. Each product delivered a total of 786 mg of butyric acid.[1][3]
-
Blood Sampling: Serum butyrate levels were measured at baseline (pre-ingestion) and at 20, 45, 90, 150, and 210 minutes post-ingestion.[3]
-
Data Analysis: Pharmacokinetic parameters including the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) were calculated from the serum butyrate concentrations.[2][3]
Conclusion
The available evidence suggests that different butyrate-delivering lipids possess distinct pharmacokinetic profiles, which should be a primary consideration for their therapeutic application. While butyrate salts like NaB and LysB offer rapid and high systemic availability, triglycerides like tributyrin provide a slower, more sustained release. This compound, as a diacylglycerol, likely has its own unique pharmacokinetic and pharmacodynamic properties that warrant direct investigation. Future head-to-head studies are essential to fully elucidate the comparative efficacy and mechanisms of action of these promising therapeutic lipids.
References
- 1. researchgate.net [researchgate.net]
- 2. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 3. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 4. Butyrate-containing structured lipids inhibit RAC1 and epithelial-to-mesenchymal transition markers: a chemopreventive mechanism against hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Butyrate Produced by Gut Microbiota Regulates Atherosclerosis: A Narrative Review of the Latest Findings - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Palmitoyl-3-butyryl-rac-glycerol: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-Palmitoyl-3-butyryl-rac-glycerol, a diacylglycerol used in research, aligning with standard laboratory safety protocols and environmental regulations.
Based on its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, adherence to proper disposal procedures is crucial to maintain a safe laboratory environment and prevent environmental contamination.
Immediate Safety and Handling Precautions
While this compound is not considered hazardous, general laboratory safety practices should always be observed during handling and disposal.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Spill Management: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and collect it for disposal.[2] Avoid generating dust. Ensure the cleanup materials are also disposed of properly.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any potential dust or aerosols.[3][4]
Disposal Procedures for this compound
The recommended disposal method for this compound depends on the quantity and form of the waste (solid, solution, or empty container). Always consult your institution's specific waste disposal guidelines, as regulations can vary.
Step 1: Waste Identification and Segregation
Properly identify the waste as this compound. Although not classified as hazardous, it is best practice to segregate chemical waste from general laboratory trash to prevent accidental mixing with incompatible substances.[1]
Step 2: Selecting the Appropriate Disposal Route
There are three primary disposal routes for non-hazardous solid chemical waste in a laboratory setting:
-
Solid Waste Container for Chemical Disposal: This is the most recommended route for this compound.
-
Sanitary Landfill (Regular Trash): Permissible in some jurisdictions for non-hazardous solids, but requires careful consideration and institutional approval.
-
Incineration: A licensed chemical destruction facility can also be used.[4]
Step 3: Packaging and Labeling for Disposal
-
Solid Waste:
-
Place the solid this compound waste into a clearly labeled, sealed container.
-
The label should include the full chemical name: "this compound" and indicate that it is "Non-Hazardous Waste for Disposal."
-
Store the sealed container in a designated waste accumulation area away from incompatible chemicals.
-
-
Empty Containers:
Step 4: Arranging for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the chemical waste. They will ensure that the waste is handled and disposed of in compliance with all local, state, and federal regulations.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not explicitly defined due to its non-hazardous nature, general laboratory waste guidelines provide a framework for safe management.
| Parameter | Guideline | Source |
| Hazard Classification | Not classified as hazardous under GHS | [1] |
| Sewer Disposal | Not recommended; do not allow to enter sewers, surface, or ground water. | [1] |
| Solid Waste Disposal | Collect in a labeled, sealed container for disposal by a licensed facility or as directed by institutional EHS. | [4] |
| Empty Container Disposal | Deface label and dispose of in regular trash or recycling after ensuring it is empty. | [2][3] |
Experimental Protocol: Standard Laboratory Chemical Waste Segregation
This protocol outlines the general methodology for segregating non-hazardous solid chemical waste, such as this compound, in a research laboratory.
Objective: To safely segregate and store non-hazardous solid chemical waste for proper disposal.
Materials:
-
Waste this compound (solid)
-
Appropriate waste container (e.g., a screw-cap plastic jar or a securely sealed bag)
-
Waste label
-
Permanent marker
-
Personal Protective Equipment (lab coat, safety glasses, gloves)
Procedure:
-
Don Personal Protective Equipment: Before handling any chemical waste, put on a lab coat, safety glasses, and gloves.
-
Prepare the Waste Container: Select a clean, dry, and durable container that can be securely sealed.
-
Label the Container: Affix a waste label to the container. Using a permanent marker, clearly write the full chemical name ("this compound") and the words "Non-Hazardous Solid Waste for Disposal."
-
Transfer the Waste: Carefully transfer the solid this compound waste into the prepared container. Minimize the creation of dust.
-
Seal the Container: Securely seal the container to prevent any leakage or spillage.
-
Store the Waste: Place the sealed and labeled container in a designated satellite accumulation area for non-hazardous chemical waste. This area should be away from the main laboratory traffic and separate from hazardous waste storage.
-
Arrange for Disposal: Follow your institution's procedures to request a waste pickup from the Environmental Health and Safety department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
